molecular formula C2H6NaO4S B027447 Sodium ethyl sulfate CAS No. 546-74-7

Sodium ethyl sulfate

Cat. No.: B027447
CAS No.: 546-74-7
M. Wt: 149.12 g/mol
InChI Key: IJXWKCDZYWFJLL-UHFFFAOYSA-N
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Description

Sodium ethyl sulfate, also known as this compound, is a useful research compound. Its molecular formula is C2H6NaO4S and its molecular weight is 149.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

546-74-7

Molecular Formula

C2H6NaO4S

Molecular Weight

149.12 g/mol

IUPAC Name

sodium;ethyl sulfate

InChI

InChI=1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);

InChI Key

IJXWKCDZYWFJLL-UHFFFAOYSA-N

SMILES

CCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCOS(=O)(=O)O.[Na]

Other CAS No.

546-74-7

Pictograms

Irritant

Synonyms

Sulfuric Acid Monoethyl Ester Sodium Salt;  Ethyl Sodium Sulfate;  Sodium Sulfovinate;  _x000B_

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of sodium ethyl sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of sodium ethyl sulfate (B86663). It includes a summary of its quantitative data, detailed experimental protocols for its synthesis, and visualizations of the synthetic pathways.

Introduction

Sodium ethyl sulfate (CAS 546-74-7), also known as sodium sulfovinate, is the sodium salt of ethyl hydrogen sulfate.[1][2] It is a metabolite of ethanol (B145695) and is used as a biomarker for recent alcohol consumption.[3][4] In various industrial and laboratory settings, it functions as a surfactant, wetting agent, emulsifier, and a reagent in organic synthesis.[5][6][7] This document serves as a comprehensive resource on its fundamental properties.

Physical and Chemical Properties

This compound is a white to off-white, hygroscopic crystalline solid.[2][4][7] It is known to be an anionic surfactant with excellent wetting and penetrating properties.[5] The compound is generally stable but is incompatible with strong oxidizing agents.[5]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂H₅NaO₄S[1][2][3][4][8]
Molecular Weight 148.11 g/mol [1][2][3][4][8]
Appearance White to off-white powder or crystals[4][7][8]
Melting Point 148-149°C[5][4][5][6][9]
170-172°C[6]
>160°C (decomposes)[4]
Monohydrate: 86-90°C[9]
Density 1.12 g/mL at 20°C[5]
Water Solubility Soluble[5][2][4][5][6]
>=10 g/100 mL at 20°C[5]
Soluble in 0.7 parts water[2]
Solubility in other solvents Methanol (Slightly)[4][6], DMSO (Soluble)[5], Alcohol (Soluble)[2][10][2][4][5][6][10]
Vapor Pressure 1.2 Pa at 20°C[5]
pH Neutral[5]
Purity ≥98%[4][8]

Chemical Properties and Reactivity

Stability: this compound is generally stable under standard conditions.[5] The product is stable if stored and handled as prescribed.[11] It is, however, hygroscopic and should be stored in a well-closed container.[2][4] Long-term storage is recommended at 4°C under an inert gas.[4] Hydrolysis of organic sulfate esters can be accelerated under acidic conditions.[12]

Reactivity: this compound is incompatible with strong oxidizing agents.[5] The esterification reaction to form its precursor, ethyl hydrogen sulfate, is exothermic and requires careful temperature control to prevent side reactions like the formation of diethyl ether.[12][13]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves a two-step process: the formation of ethyl hydrogen sulfate from ethanol and sulfuric acid, followed by neutralization.[12][14]

Method 1: Synthesis via Calcium Salt Intermediate

This method involves the reaction of ethanol with sulfuric acid, followed by treatment with calcium carbonate and subsequent reaction with sodium carbonate.[12][14]

  • Step 1: Formation of Ethyl Hydrogen Sulfate:

    • In a round-bottomed flask, slowly add 16 mL of concentrated sulfuric acid to 40 mL of rectified spirit (ethanol).

    • The mixture is boiled under reflux. Careful temperature control is necessary to prevent the formation of diethyl ether, which occurs at temperatures above 140°C.[12][13]

  • Step 2: Formation of Calcium Ethyl Sulfate:

    • After cooling the reaction mixture, an excess of calcium carbonate is added. This converts the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate, while the excess sulfuric acid is removed as insoluble calcium sulfate.

    • The mixture is filtered to separate the insoluble calcium sulfate.

  • Step 3: Formation of this compound:

    • The aqueous filtrate containing calcium ethyl sulfate is treated with a sufficient amount of sodium carbonate solution to precipitate calcium carbonate.

    • The solution is filtered to remove the precipitated calcium carbonate.

    • The resulting solution of this compound can be concentrated on a water bath and cooled to allow for crystallization.[14]

Method 2: Direct Neutralization

An alternative approach involves the direct neutralization of the ethyl hydrogen sulfate solution with a sodium base.

  • Ethyl hydrogen sulfate is prepared as described in Step 1 of Method 1.

  • The resulting solution is neutralized with anhydrous sodium carbonate. Care must be taken due to the evolution of carbon dioxide.[14]

Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start Start: Ethanol & Sulfuric Acid Reaction1 Reflux Reaction (Formation of Ethyl Hydrogen Sulfate) Start->Reaction1 Cooling Cooling Reaction1->Cooling Neutralization Neutralization with Calcium Carbonate Cooling->Neutralization Filtration1 Filtration 1 (Remove Calcium Sulfate) Neutralization->Filtration1 Reaction2 Reaction with Sodium Carbonate Filtration1->Reaction2 Aqueous Filtrate Filtration2 Filtration 2 (Remove Calcium Carbonate) Reaction2->Filtration2 Concentration Concentration & Crystallization Filtration2->Concentration Aqueous Solution End End: this compound Crystals Concentration->End

Caption: Workflow for the synthesis of this compound via a calcium salt intermediate.

Chemical_Reaction_Pathway Ethanol CH3CH2OH (Ethanol) EthylHydrogenSulfate CH3CH2OSO3H (Ethyl Hydrogen Sulfate) Ethanol->EthylHydrogenSulfate + H2SO4 SulfuricAcid H2SO4 (Sulfuric Acid) CalciumEthylSulfate (CH3CH2OSO3)2Ca (Calcium Ethyl Sulfate) EthylHydrogenSulfate->CalciumEthylSulfate + CaCO3 CalciumCarbonate1 CaCO3 SodiumEthylSulfate 2 CH3CH2OSO3Na (this compound) CalciumEthylSulfate->SodiumEthylSulfate + Na2CO3 CalciumCarbonate2 CaCO3 (precipitate) CalciumEthylSulfate->CalciumCarbonate2 + Na2CO3 SodiumCarbonate Na2CO3

References

An In-depth Technical Guide to the Synthesis of Sodium Ethyl Sulfate from Ethanol and Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium ethyl sulfate (B86663) from the reaction of ethanol (B145695) and sulfuric acid. It details two primary experimental protocols: a direct neutralization method and a method proceeding through a calcium ethyl sulfate intermediate. This document includes detailed procedural steps, quantitative data summaries, and visual representations of the reaction pathway and experimental workflows. Additionally, it covers purification techniques, analytical characterization, and essential safety precautions. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

Sodium ethyl sulfate is an anionic surfactant and a versatile intermediate in organic synthesis. Its preparation involves the esterification of ethanol with sulfuric acid to form ethyl hydrogen sulfate, which is subsequently neutralized to the sodium salt. The control of reaction conditions is critical to prevent the formation of byproducts such as diethyl ether and ethylene. This guide outlines reliable methods for the synthesis, purification, and characterization of this compound.

Chemical Reaction Pathway

The synthesis of this compound proceeds via a two-step mechanism. The first step is the formation of ethyl hydrogen sulfate from the reaction of ethanol with sulfuric acid. The second step is the neutralization of the ethyl hydrogen sulfate to yield the sodium salt.

Reaction_Pathway Ethanol Ethanol (CH3CH2OH) Ethyl_Hydrogen_Sulfate Ethyl Hydrogen Sulfate (CH3CH2OSO3H) Ethanol->Ethyl_Hydrogen_Sulfate + H2SO4 Sulfuric_Acid Sulfuric Acid (H2SO4) Sulfuric_Acid->Ethyl_Hydrogen_Sulfate Sodium_Ethyl_Sulfate This compound (CH3CH2OSO3Na) Ethyl_Hydrogen_Sulfate->Sodium_Ethyl_Sulfate + Na2CO3 Water Water (H2O) Ethyl_Hydrogen_Sulfate->Water Sodium_Carbonate Sodium Carbonate (Na2CO3) Sodium_Carbonate->Sodium_Ethyl_Sulfate CO2 Carbon Dioxide (CO2) Sodium_Carbonate->CO2

Figure 1: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Direct Neutralization

This method involves the direct reaction of ethanol and sulfuric acid, followed by neutralization with sodium carbonate.

Experimental Workflow:

Direct_Neutralization_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification A Mix Ethanol and Sulfuric Acid B Heat under reflux (1-3 hours, <130°C) A->B C Cool the reaction mixture B->C D Neutralize with Sodium Carbonate solution C->D E Filter to remove Sodium Sulfate D->E F Concentrate the filtrate E->F G Recrystallize from Ethanol/Ether F->G H Dry the crystals under vacuum G->H

Figure 2: Workflow for the direct neutralization method.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place absolute ethanol.

  • Slowly add concentrated sulfuric acid dropwise to the ethanol while cooling the flask in an ice bath to control the exothermic reaction.

  • After the addition is complete, heat the mixture to a gentle reflux for 1-3 hours. It is crucial to maintain the reaction temperature below 130°C to minimize the formation of diethyl ether.

  • Cool the reaction mixture in an ice bath.

  • Slowly neutralize the acidic solution with a saturated solution of sodium carbonate. Carbon dioxide will evolve, so the addition should be done carefully.[1][2]

  • Filter the resulting mixture to remove the precipitated sodium sulfate.

  • Concentrate the filtrate by evaporating the solvent under reduced pressure.

  • Recrystallize the crude this compound from a mixture of anhydrous ethanol and diethyl ether (e.g., 75:25 v/v) to obtain the purified product.

  • Dry the crystals under vacuum.

Method 2: Calcium Ethyl Sulfate Intermediate

This method avoids the direct precipitation of large amounts of sodium sulfate by first forming the more soluble calcium ethyl sulfate.[1]

Experimental Workflow:

Calcium_Intermediate_Workflow cluster_reaction Reaction cluster_intermediate_formation Intermediate Formation cluster_product_formation Product Formation and Purification A Mix Ethanol and Sulfuric Acid B Heat the mixture A->B C Add Calcium Carbonate B->C D Filter to remove Calcium Sulfate C->D E Treat filtrate with Sodium Carbonate D->E F Filter to remove Calcium Carbonate E->F G Concentrate the filtrate F->G H Crystallize this compound G->H I Dry the crystals H->I

Figure 3: Workflow for the calcium intermediate method.

Procedure:

  • In a suitable flask, boil a mixture of ethanol and sulfuric acid.[1]

  • After cooling, add calcium carbonate to the mixture. This will neutralize the excess sulfuric acid and convert the ethyl hydrogen sulfate to the soluble calcium ethyl sulfate, precipitating the excess sulfate as calcium sulfate.[1]

  • Filter the mixture to remove the insoluble calcium sulfate.[1]

  • To the filtrate containing calcium ethyl sulfate, add a solution of sodium carbonate. This will precipitate calcium carbonate and leave this compound in solution.[1][3][4]

  • Filter off the calcium carbonate.

  • Concentrate the filtrate by evaporation to induce crystallization of this compound.[1]

  • Collect the crystals by filtration and dry them in a desiccator. A second, less pure crop of crystals can be obtained by further concentrating the mother liquor.[1]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of this compound.

Table 1: Reactant Quantities and Reaction Conditions

ParameterMethod 1 (Direct)Method 2 (Calcium Intermediate)Reference
Ethanol128 g (absolute)40 mL[1]
Sulfuric Acid120 g (concentrated)16 mL[1]
Neutralizing AgentSodium CarbonateCalcium Carbonate, then Sodium Carbonate[1]
Reaction Temperature< 130°CBoiling[1]
Reaction Time1-3 hoursNot specified

Table 2: Product Yield and Physical Properties

ParameterValueReference
Theoretical Yield (from 128g EtOH)~230 gCalculated
Reported Yield85% (Method with oleum)[1][2]
Reported Yield (from 128g EtOH)~100 g
AppearanceWhite to off-white powder or crystals[5]
Melting Point>160°C (decomposes)[5]
SolubilitySlightly soluble in methanol (B129727) and water[5]

Purification and Characterization

Purification

The purification of this compound can be challenging due to its hygroscopic nature.

  • Recrystallization: A common method for purification is recrystallization from a mixture of anhydrous ethanol and diethyl ether.

  • Washing: The crude product can be washed with acetone (B3395972) to remove impurities, as this compound is insoluble in acetone.[6]

Analytical Characterization
  • Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy can be used to confirm the structure of the ethyl group.

    • ¹H NMR (D₂O): δ 4.10 (q, 2H, -CH₂-), δ 1.30 (t, 3H, -CH₃).[7]

  • Melting Point: The melting point of this compound is reported to be above 160°C, at which point it decomposes.[5]

Safety Precautions

The synthesis of this compound involves the use of hazardous materials, and appropriate safety measures must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.[9]

  • Handling Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It reacts violently with water in a highly exothermic manner. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.

  • Handling Ethanol: Ethanol is a flammable liquid. Keep it away from ignition sources.

  • Reaction Control: The addition of sulfuric acid to ethanol is highly exothermic and must be done slowly with cooling to prevent the reaction from running out of control and to minimize the formation of flammable diethyl ether.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult the primary literature and relevant safety data sheets before undertaking any experimental work.

References

Sodium ethyl sulfate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium ethyl sulfate (B86663), covering its fundamental chemical properties, synthesis protocols, and analytical methodologies. The information is intended for professionals in research and development who require detailed technical data and procedural insights.

Core Identification

Sodium ethyl sulfate, also known as sodium sulfovinate, is the sodium salt of ethyl sulfate.[1][2][3] It is recognized as a metabolite of ethanol (B145695) in humans and serves as a potential biomarker for recent alcohol consumption.[2][4][5]

  • CAS Number : 546-74-7[1][2][3][4][5][6][7]

  • Molecular Formula : C₂H₅NaO₄S[1][2][5]

  • Synonyms : Ethyl sodium sulfate, Sodium sulfovinate, Sulfuric acid monoethyl ester sodium salt[2][4][5]

Molecular Structure and Chemical Properties

The molecular structure consists of an ethyl group bonded to a sulfate group, with a sodium counter-ion.

  • SMILES : [Na+].CCOS([O-])(=O)=O[6][7]

  • InChI : 1S/C2H6O4S.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1[4][6][7]

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Weight 148.11 g/mol [1][2][3][5][6][7][8]
Appearance White to off-white, very hygroscopic powder or crystals.[2][3][7][8][9]
Purity Commercially available at ≥98%[2][6][7][8]
Melting Point >160°C (decomposes)[2]
Solubility Soluble in water and alcohol. Slightly soluble in methanol.[2][3][9]
Percent Composition C 16.22%, H 3.40%, Na 15.52%, O 43.21%, S 21.65%[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below. These protocols are collated from established chemical synthesis literature.

This common laboratory method involves the formation of an intermediate, calcium ethyl sulfate, which is subsequently converted to the final sodium salt.[10][11][12]

Workflow Diagram: Synthesis of this compound

G Diagram 1: Synthesis Workflow of this compound cluster_0 Step 1: Formation of Ethyl Hydrogen Sulfate cluster_1 Step 2: Formation of Calcium Ethyl Sulfate cluster_2 Step 3: Formation of this compound A Ethanol (CH3CH2OH) C Ethyl Hydrogen Sulfate (C2H5OSO3H) A->C Reflux B Sulfuric Acid (H2SO4) B->C Reflux D Calcium Carbonate (CaCO3) E Calcium Ethyl Sulfate ((C2H5OSO3)2Ca) C->E Intermediate Product D->E Neutralization F Sodium Carbonate (Na2CO3) G This compound (C2H5OSO3Na) E->G Final Conversion F->G Precipitation

Caption: Synthesis workflow via calcium ethyl sulfate intermediate.

Methodology:

  • Esterification : A mixture of absolute ethanol (40 mL) and concentrated sulfuric acid (16 mL) is heated under reflux.[10] This reaction forms ethyl hydrogen sulfate (sulfovinic acid).[11][13]

    • CH₃CH₂OH + H₂SO₄ → C₂H₅OSO₃H + H₂O[11]

  • Neutralization and Salt Formation : The resulting solution is neutralized by adding calcium carbonate (CaCO₃).[10] This step forms the soluble calcium ethyl sulfate and precipitates the excess sulfuric acid as insoluble calcium sulfate.[10]

    • 2C₂H₅OSO₃H + CaCO₃ → (C₂H₅OSO₃)₂Ca + H₂O + CO₂[11]

  • Filtration : The mixture is filtered to remove the precipitated calcium sulfate. The filtrate contains the aqueous solution of calcium ethyl sulfate.[10]

  • Conversion to Sodium Salt : A solution of sodium carbonate (Na₂CO₃) is added to the filtrate. This causes the precipitation of calcium carbonate, leaving the desired this compound in the solution.[10][11]

    • (C₂H₅OSO₃)₂Ca + Na₂CO₃ → 2C₂H₅OSO₃Na + CaCO₃[11]

  • Isolation : The precipitated calcium carbonate is removed by filtration. The final filtrate is then concentrated by evaporation and cooled to crystallize the this compound product.[10]

This method is adapted from a validated procedure for the determination of ethyl sulfate in a drug substance, demonstrating a robust analytical approach for quality control.[14]

Workflow Diagram: Analytical Quantification by Ion Chromatography

G Diagram 2: Ion Chromatography Workflow for EtS Analysis Prep Sample Preparation (Dissolution in Mobile Phase) Inject Injection (25 µL) Prep->Inject Separation Chromatographic Separation (Metrosep A Supp 10 Column) Inject->Separation Detection Conductometric Detection Separation->Detection MobilePhase Mobile Phase (3.2 mM Na2CO3 / 1.0 mM NaHCO3 + Acetonitrile (B52724), 90:10 v/v) MobilePhase->Separation Flow Rate: 0.6 mL/min Temp: 30°C Quant Quantification (Peak Area vs. Standard Curve) Detection->Quant

Caption: Workflow for quantifying this compound (EtS).

Methodology:

  • Chromatographic System : The analysis is performed using an ion chromatograph equipped with a conductometric detector.[14]

  • Column : A Metrosep A Supp 10 (250 mm × 4.0 mm, 4.6 µm) column is used for separation.[14]

  • Mobile Phase : The mobile phase consists of a buffer (3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate) and acetonitrile in a 90:10 (v/v) ratio.[14]

  • Operating Conditions :

    • Flow Rate : 0.6 mL/min[14]

    • Column Temperature : 30°C[14]

  • Standard and Sample Preparation : Prepare standard and sample solutions by dissolving the material in the mobile phase to the desired concentration.

  • Analysis : Inject the sample into the chromatograph. The ethyl sulfate is monitored by the conductometric detector.

  • Quantification : The concentration of ethyl sulfate is determined by comparing the peak area from the sample to a standard curve generated from known concentrations. The performance of this method shows high specificity, linearity (correlation coefficient > 0.999), and accuracy (average recovery ~98.7%).[14] The limit of detection (LOD) and limit of quantification (LOQ) for ethyl sulfate are approximately 0.3 µg/mL and 0.8 µg/mL, respectively.[14]

Applications in Research and Drug Development

This compound has several applications relevant to the scientific and pharmaceutical communities:

  • Biomarker of Alcohol Consumption : As a direct metabolite of ethanol, it is used alongside ethyl glucuronide (EtG) in urine analysis to detect recent alcohol intake.

  • Reference Standard : The purified compound, including isotopically labeled versions like Sodium Ethyl-d5 Sulfate, is used as a reference standard for analytical method development, validation, and quality control applications in the drug development process.[15]

  • Surfactant and Emulsifier : In industrial contexts, it functions as an anionic surfactant, wetting agent, and emulsifier.[9][16] These properties are leveraged in the production of some pharmaceuticals, such as enhancing the bactericidal properties of antiseptics or controlling undesirable reactions during penicillin production.[16]

  • Synthetic Intermediate : It serves as a building block and intermediate in various organic syntheses.[3][7]

References

Solubility of Sodium Ethyl Sulfate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium ethyl sulfate (B86663) in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes known qualitative and quantitative solubility information and presents detailed experimental protocols for determining the solubility of sodium ethyl sulfate.

Introduction to this compound

This compound (C₂H₅NaO₄S) is an anionic surfactant and a metabolite of ethanol. It finds applications in various industrial processes, including as a detergent, wetting agent, and emulsifier. In the pharmaceutical and drug development sectors, understanding its solubility in organic solvents is crucial for formulation, purification, and analytical method development.

Solubility Data

The solubility of this compound is influenced by the nature of the solvent, temperature, and the presence of other solutes. While comprehensive quantitative data is scarce, the following table summarizes the available information.

SolventTemperature (°C)SolubilityData Type
Water17164 g / 100 mL (monohydrate)[1]Quantitative
MethanolNot SpecifiedSlightly Soluble[2]Qualitative
EthanolHotSolubleQualitative
Alcohols (general)HotReported as high as ~100 g / 100 mL (rule of thumb)Semi-Quantitative
Dimethyl Sulfoxide (DMSO)Not SpecifiedSolubleQualitative
AcetoneNot SpecifiedInsolubleQualitative

Further research indicates that the solubility of this compound in aqueous solutions has been studied up to a mass fraction of 0.56.

Factors Influencing Solubility

The solubility of this compound, an ionic compound, is governed by the principle of "like dissolves like." Its solubility in polar solvents is generally higher than in non-polar solvents. The ethyl group provides some organic character, but the ionic sulfate group dominates its solubility profile.

Temperature: The solubility of this compound in alcohols is reported to increase significantly with temperature. This property is often exploited in recrystallization processes for its purification.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a reliable and widely used method for determining the thermodynamic solubility of a compound.[3][4]

4.1.1 Principle

An excess amount of the solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the saturated solution is then determined by gravimetric analysis after solvent evaporation.

4.1.2 Materials and Apparatus

  • This compound (analytical grade)

  • Organic solvent of interest (HPLC grade)

  • Thermostatic shaker or water bath

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Drying oven or vacuum desiccator

4.1.3 Procedure

  • Add an excess amount of this compound to a series of glass vials.

  • Pipette a precise volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

  • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

  • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm saturation.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette, and filter it through a syringe filter into a pre-weighed, dry container.

  • Evaporate the solvent from the container in a drying oven at a temperature that will not cause decomposition of the this compound (e.g., 60-80 °C) until a constant weight is achieved.

  • Calculate the mass of the dissolved this compound and express the solubility in g/100 mL or other desired units.

UV-Vis Spectroscopic Method

This method is suitable if this compound exhibits absorbance in the UV-Vis region and the solvent is transparent in that range.

4.2.1 Principle

A calibration curve of absorbance versus concentration is first established. The concentration of a saturated solution is then determined by measuring its absorbance and interpolating from the calibration curve.

4.2.2 Materials and Apparatus

  • All materials from the gravimetric method

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

4.2.3 Procedure

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the solvent of interest.

    • Prepare a series of standard solutions by serial dilution of the stock solution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Prepare and Analyze a Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1-5).

    • Carefully withdraw a sample of the supernatant and filter it.

    • Accurately dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculate Solubility:

    • Use the equation of the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

Visualizations

Experimental Workflow for Gravimetric Solubility Determination

The following diagram illustrates the key steps in the gravimetric determination of solubility.

G Gravimetric Solubility Determination Workflow A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature with agitation A->B C 3. Allow excess solid to settle B->C D 4. Withdraw and filter supernatant C->D E 5. Transfer known volume to pre-weighed container D->E F 6. Evaporate solvent E->F G 7. Weigh residue and calculate solubility F->G

Caption: Workflow for gravimetric solubility determination.

Logical Relationship of Factors Affecting Solubility

This diagram shows the relationship between the key factors influencing the solubility of this compound.

G Factors Affecting this compound Solubility Solubility Solubility Solvent Solvent Polarity Solvent->Solubility Temperature Temperature Temperature->Solubility Structure Molecular Structure (Ionic Head, Ethyl Tail) Structure->Solubility

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and industry. While comprehensive quantitative data remains limited, this guide provides the currently available information and detailed experimental protocols to enable researchers to determine solubility in their specific solvent systems. The provided methodologies, particularly the gravimetric shake-flask method, offer a robust approach to generating reliable solubility data. Further research to establish a comprehensive database of the solubility of this compound in a wider range of organic solvents at various temperatures is highly encouraged.

References

An In-depth Technical Guide to the Mechanism of Sodium Ethyl Sulfate Formation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethyl sulfate (B86663) (SES), with the chemical formula C₂H₅NaO₄S, is an anionic surfactant and a versatile intermediate in organic synthesis.[1] It belongs to the class of alkyl sulfate esters, which are utilized as detergents, wetting agents, foaming agents, and emulsifiers in various industries, including cosmetics, textiles, and metal processing.[1] In the context of drug development and specialized chemical synthesis, SES serves as a key ethylating agent, for instance, in the preparation of sodium ethane (B1197151) sulfonate. Understanding the core mechanisms of its formation is critical for optimizing synthesis protocols, maximizing yield, and ensuring product purity.

This technical guide provides a comprehensive overview of the primary mechanism for sodium ethyl sulfate formation, details on reaction kinetics, a summary of quantitative data from various synthetic routes, and detailed experimental protocols.

Core Mechanism: Acid-Catalyzed Esterification

The most prevalent method for synthesizing this compound involves a two-stage process: first, the formation of ethyl hydrogen sulfate (also known as sulfovinic acid) via the esterification of ethanol (B145695) with sulfuric acid, followed by neutralization with a sodium base.[2]

The initial reaction is a reversible, acid-catalyzed esterification, analogous to the Fischer esterification of carboxylic acids.[3][4][5] Sulfuric acid serves as both a reactant and the catalyst.[2][3] The mechanism proceeds as follows:

  • Protonation of Sulfuric Acid : In the highly acidic medium, a sulfuric acid molecule protonates another, enhancing the electrophilicity of the sulfur atom.

  • Nucleophilic Attack by Ethanol : The oxygen atom of the ethanol molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the protonated sulfuric acid. This forms a protonated oxonium ion intermediate.[6]

  • Proton Transfer : A proton is transferred from the oxonium ion to a water molecule or another base in the medium.

  • Formation of Ethyl Hydrogen Sulfate : The process results in the formation of the monoester, ethyl hydrogen sulfate (C₂H₅OSO₃H), and water.[7]

The overall reaction for the first stage is: CH₃CH₂OH + H₂SO₄ ⇌ C₂H₅OSO₃H + H₂O[7]

Because the reaction is reversible, the presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the yield.[8] To drive the reaction forward, an excess of sulfuric acid or the removal of water is often employed.[3]

Esterification_Mechanism Mechanism of Ethyl Hydrogen Sulfate Formation cluster_reactants Reactants cluster_intermediate Intermediate State cluster_products Products Ethanol Ethanol (CH₃CH₂OH) Oxonium Protonated Oxonium Ion Ethanol->Oxonium  Nucleophilic Attack  on Protonated H₂SO₄ SulfuricAcid Sulfuric Acid (H₂SO₄) EHS Ethyl Hydrogen Sulfate (C₂H₅OSO₃H) Oxonium->EHS  Deprotonation Water Water (H₂O) Oxonium->Water  Elimination

Caption: Reaction pathway for the formation of ethyl hydrogen sulfate.

Neutralization to this compound

Once ethyl hydrogen sulfate is formed, it is converted to its sodium salt. This is a standard acid-base neutralization. A sodium-containing base, typically sodium carbonate (Na₂CO₃), is added to the solution.[1][8]

2 C₂H₅OSO₃H + Na₂CO₃ → 2 C₂H₅OSO₃Na + H₂O + CO₂[7]

In many laboratory-scale preparations, a two-step neutralization is performed to effectively remove the excess concentrated sulfuric acid from the first stage. Calcium carbonate (CaCO₃) is added first, which reacts with the excess sulfuric acid to form insoluble calcium sulfate (CaSO₄), while the desired ethyl hydrogen sulfate forms soluble calcium ethyl sulfate.[9][10]

H₂SO₄ (excess) + CaCO₃ → CaSO₄(s) + H₂O + CO₂ 2 C₂H₅OSO₃H + CaCO₃ → (C₂H₅OSO₃)₂Ca(aq) + H₂O + CO₂[7]

After filtering off the solid calcium sulfate, sodium carbonate is added to the filtrate. This causes the precipitation of calcium carbonate, leaving the desired this compound in the aqueous solution.[7][9]

(C₂H₅OSO₃)₂Ca(aq) + Na₂CO₃ → 2 C₂H₅OSO₃Na(aq) + CaCO₃(s)[7]

The final product is then isolated by evaporating the solvent.[10]

Quantitative Data and Reaction Conditions

The yield and purity of this compound are highly dependent on reaction conditions, particularly temperature and reactant ratios. Controlling the temperature is crucial to prevent the formation of byproducts such as diethyl ether (at temperatures >140°C) or ethylene (B1197577) (at temperatures >170°C).[6][11]

ReactantsTemperature (°C)Key Conditions & NotesReported YieldReference(s)
Ethanol, 20% Oleum (H₂SO₄ + SO₃)45°COleum is used as a powerful sulfating and dehydrating agent. Neutralization with anhydrous Na₂CO₃.85%[8][9][12]
Ethanol, Sulfuric Acid70°CEquimolar quantities of reactants. Reaction reported to be complete in 10 minutes.~60%[13]
Ethanol, Sulfuric Acid~100°C (Gentle Reflux)Slow, dropwise addition of H₂SO₄ to ethanol on an ice bath, followed by 1-3 hours of reflux.High (e.g., ~100g product from 128g EtOH)[10]
Ethanol, Sulfuric Acid, Na₂SO₄Room TempAnhydrous sodium sulfate is used as an in-situ dehydrating agent to drive the equilibrium."Quantitative"[3][12]
Diethyl Sulfate, Sodium NitriteNot specifiedUsed in a synthesis for nitroethane, where SES is an intermediate.31-46% (of nitroethane)[14]

Detailed Experimental Protocol

This protocol describes a common laboratory-scale synthesis of this compound from ethanol and sulfuric acid, employing the calcium carbonate neutralization method.[9][10][15]

Materials & Equipment:

  • Absolute Ethanol (e.g., 128 g)

  • Concentrated Sulfuric Acid (98%, e.g., 120 g)

  • Calcium Carbonate (CaCO₃), finely powdered (e.g., 90 g)

  • Sodium Carbonate (Na₂CO₃) (e.g., 30-35 g)

  • Deionized Water

  • 500 mL Round Bottom Flask, Stir Bar, Addition Funnel, Reflux Condenser

  • Ice Bath, Heating Mantle

  • Buchner Funnel and Vacuum Filtration Apparatus

  • Beakers, pH paper

  • Rotary Evaporator (optional)

Methodology:

  • Reaction Setup: Equip a 500 mL round bottom flask with a magnetic stir bar and place it in an ice bath. Add 128 g of absolute ethanol to the flask.

  • Acid Addition: Charge an addition funnel with 120 g of concentrated sulfuric acid. Slowly add the sulfuric acid dropwise to the stirring ethanol over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10°C to minimize side reactions. The reaction is highly exothermic.[6]

  • Reflux: After the addition is complete, remove the ice bath and assemble a reflux condenser on the flask. Heat the mixture to a gentle reflux (approx. 100-120°C) for 1-3 hours. Do not exceed 130°C to avoid significant diethyl ether formation.[10][11]

  • Quenching and Neutralization (Part 1): After reflux, cool the mixture in an ice bath. Slowly and carefully pour the reaction mixture into 600 mL of ice-cold deionized water with stirring.

  • Removal of Excess Sulfuric Acid: Slowly add powdered calcium carbonate in small portions to the diluted, cold acid mixture over 30-45 minutes.[10] Vigorous CO₂ evolution will occur. Add the CaCO₃ until the solution is neutral to litmus (B1172312) paper. Adding the carbonate too quickly will cause it to be coated by insoluble calcium sulfate, hindering the neutralization.[15]

  • First Filtration: Gently heat the mixture to ~60°C to improve filtration speed and vacuum filter through a Buchner funnel to remove the precipitated calcium sulfate.[15] Wash the filter cake with a small amount of hot water and combine the washings with the main filtrate. The filtrate contains calcium ethyl sulfate.

  • Conversion to Sodium Salt (Part 2): To the filtrate, add a concentrated aqueous solution of sodium carbonate dropwise with stirring. Calcium carbonate will precipitate. Continue adding Na₂CO₃ solution until the mixture is mildly basic and no more precipitate forms.[10]

  • Second Filtration: Vacuum filter the mixture to remove the precipitated calcium carbonate. The filtrate now contains the target this compound in solution.

  • Isolation and Purification: Transfer the filtrate to a large beaker or evaporating dish. Evaporate the water on a water bath or using a rotary evaporator until crystals begin to form. Cool the concentrated solution in an ice bath to maximize crystallization.

  • Drying: Collect the crystals by vacuum filtration and dry them thoroughly in a desiccator over a drying agent. The final product is hygroscopic.[10]

Experimental_Workflow Experimental Workflow for this compound Synthesis node_reagents node_reagents node_process node_process node_separation node_separation node_product node_product reagents 1. Mix EtOH & H₂SO₄ (Cold, Slow Addition) reflux 2. Reflux Mixture (~100-120°C, 1-3h) reagents->reflux quench 3. Quench in Ice Water reflux->quench neutralize1 4. Neutralize with CaCO₃ quench->neutralize1 filter1 5. Filter Precipitate (Remove CaSO₄) neutralize1->filter1 filtrate1 Filtrate: Calcium Ethyl Sulfate (aq) filter1->filtrate1 Collect neutralize2 6. Add Na₂CO₃ Solution filtrate1->neutralize2 filter2 7. Filter Precipitate (Remove CaCO₃) neutralize2->filter2 filtrate2 Filtrate: This compound (aq) filter2->filtrate2 Collect evaporate 8. Evaporate Water filtrate2->evaporate crystallize 9. Crystallize & Dry evaporate->crystallize product Final Product: This compound crystallize->product

Caption: Step-by-step workflow for the lab synthesis of SES.

References

Sodium Ethyl Sulfate as an Anionic Surfactant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethyl sulfate (B86663) (SES), with the chemical formula C₂H₅NaO₄S, is a short-chain alkyl sulfate that functions as an anionic surfactant. Its amphiphilic nature, comprising a hydrophilic sulfate head and a short hydrophobic ethyl tail, allows it to reduce surface and interfacial tension, making it a subject of interest for various industrial and research applications. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, surfactant characteristics, and potential applications of sodium ethyl sulfate, with a particular focus on its relevance to research and pharmaceutical development. While this compound is less studied than its longer-chain counterparts like sodium dodecyl sulfate (SDS), understanding its unique properties is crucial for its potential utilization in specialized applications.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1] It is hygroscopic and should be stored accordingly.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
Molecular Formula C₂H₅NaO₄S[2]
Molecular Weight 148.11 g/mol [1][2][3]
CAS Number 546-74-7[2]
Appearance White to off-white powder or crystals[1]
Melting Point >160°C (decomposes)[1]
Solubility Slightly soluble in water and methanol[1]
Stability Stable under normal conditions; hygroscopic[4]

Synthesis of this compound

The synthesis of this compound typically involves the sulfation of ethanol (B145695) followed by neutralization with a sodium base. Several methods have been described in the literature.

Synthesis via Sulfuric Acid and Ethanol

One common method involves the reaction of ethanol with sulfuric acid to form ethyl hydrogen sulfate, which is subsequently neutralized.[5]

Reaction Scheme:

  • CH₃CH₂OH + H₂SO₄ → CH₃CH₂OSO₃H + H₂O

  • 2CH₃CH₂OSO₃H + Na₂CO₃ → 2CH₃CH₂OSO₃Na + H₂O + CO₂

A detailed experimental protocol derived from literature descriptions is provided in Section 7.1.

Other Synthetic Routes

Alternative synthetic routes include the use of fuming sulfuric acid (oleum) or chlorosulfonic acid for the sulfation of ethanol.[6] The use of oleum (B3057394) can lead to higher yields but requires careful temperature control to avoid side reactions.[7]

Surfactant Properties and Characterization

As an anionic surfactant, the performance of this compound is defined by its ability to lower surface tension and form micelles in solution.

Surface Tension Reduction

This compound is effective at reducing the surface tension of aqueous solutions. The extent of this reduction is concentration-dependent. A study by Bain et al. (2023) provides quantitative data on the surface tension of aqueous this compound solutions at various concentrations.[8]

Concentration (mol/L)Approximate Surface Tension (mN/m)
< 0.04~72 (close to pure water)
> 1.0Significant reduction (4.4% - 7.8%)
High ConcentrationCan be lowered to ~30 mN/m

Note: The values are based on data presented in the cited literature and may vary with temperature and purity.

Critical Micelle Concentration (CMC) and Krafft Point

The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins.[9] The Krafft temperature is the temperature at which the solubility of a surfactant is equal to its CMC.[10]

Researchers interested in these parameters for this compound would need to determine them experimentally. Detailed protocols for these determinations are provided in Sections 7.3 and 7.4.

Foaming and Emulsifying Properties

This compound is described as having foaming and emulsifying properties.[4] However, quantitative data on its foaming capacity (e.g., foam volume and stability as per the Ross-Miles method) and its effectiveness as an emulsifier (e.g., ability to stabilize oil-in-water emulsions) are not well-documented in the available literature. For short-chain alkyl sulfates, foaming properties can be less pronounced compared to their longer-chain counterparts.[12]

Applications

This compound has a range of existing and potential applications owing to its surfactant properties.

Industrial Applications

It is used as a detergent, wetting agent, emulsifier, and foaming agent in various industries, including:

  • Textiles: As a wetting and penetrating agent.[4]

  • Cleaning Products: In industrial and household cleaners.

  • Metal Processing: In galvanizing and polishing solutions.[4]

  • Polymerization: As an emulsifier in suspension polymerization.[4]

Applications in Research and Drug Development

The use of this compound in pharmaceutical formulations is an area of potential interest, though specific applications are not extensively documented.

  • As an Excipient: Short-chain alkyl sulfates can be explored as solubilizing agents for poorly water-soluble drugs or as wetting agents in tablet formulations. Its high water solubility at room temperature could be an advantage over some longer-chain sulfates that have higher Krafft points.

  • In Drug Delivery: There is potential for its use in the formulation of microemulsions or nanoemulsions for drug delivery, although specific studies on this compound in this context are lacking.

  • Biochemical Applications: It has been mentioned for its use in enhancing the bactericidal properties of acidic antiseptics and in the production of penicillin.[4]

Biocompatibility and Cytotoxicity: There is a significant lack of publicly available data on the biocompatibility and cytotoxicity of this compound. For any application in drug development, rigorous toxicological studies would be a prerequisite. Generally, shorter-chain surfactants may exhibit different toxicological profiles compared to their longer-chain analogs.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is also irritating to the skin and respiratory system.

  • GHS Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[13]

  • Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, compiled from various literature sources.

Laboratory Synthesis of this compound

This protocol is a representative method based on the reaction of ethanol with sulfuric acid, followed by neutralization.

Materials:

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Calcium carbonate or sodium carbonate

  • Deionized water

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, cool absolute ethanol in an ice bath.

  • Slowly add an equimolar amount of concentrated sulfuric acid to the cooled ethanol with continuous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and heat the mixture under reflux for 2-3 hours. The temperature should be maintained to favor the formation of ethyl hydrogen sulfate.[7]

  • Cool the reaction mixture to room temperature.

  • Neutralize the resulting ethyl hydrogen sulfate. This can be done by:

    • Method A (with Calcium Carbonate): Slowly add calcium carbonate to the solution until the effervescence ceases. This precipitates the excess sulfuric acid as calcium sulfate. Filter the mixture to remove the precipitate. To the filtrate containing calcium ethyl sulfate, add a solution of sodium carbonate to precipitate calcium carbonate and form this compound in solution.[6]

    • Method B (with Sodium Carbonate): Directly and carefully neutralize the cooled reaction mixture with a saturated solution of sodium carbonate until the pH is neutral to slightly alkaline.

  • Filter the solution to remove any inorganic precipitates.

  • The resulting aqueous solution of this compound can be concentrated by evaporation of water under reduced pressure to yield the solid product. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water mixtures).

Purity Assessment

The purity of the synthesized this compound can be assessed by a combination of methods:

  • Melting Point Determination: A sharp melting point range (though it decomposes at higher temperatures) can indicate purity.

  • Titration: Purity can be determined by ion exchange titration.

  • Spectroscopic Methods: Techniques like ¹H NMR and ¹³C NMR can confirm the chemical structure and identify organic impurities. FTIR spectroscopy can confirm the presence of characteristic functional groups (sulfate, alkyl chain).

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization can be used to quantify the purity and detect any residual starting materials or byproducts.

Determination of Critical Micelle Concentration (CMC)

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[9]

Procedure:

  • Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined from the point of intersection of the two linear portions of the plot.

Principle: The molar conductivity of an ionic surfactant solution changes with concentration. A distinct break in the plot of molar conductivity versus the square root of concentration indicates the formation of micelles.[14]

Procedure:

  • Prepare a series of aqueous solutions of this compound of known concentrations.

  • Measure the electrical conductivity of each solution at a constant temperature using a calibrated conductivity meter.

  • Plot the molar conductivity against the concentration of the surfactant.

  • The CMC is identified as the concentration at the point where the slope of the line changes.

Determination of Krafft Point

Principle: The Krafft point is the temperature at which the solubility of the surfactant equals its CMC. Below this temperature, the surfactant precipitates out of the solution.[10]

Procedure:

  • Prepare a surfactant solution at a concentration known to be above the CMC (if the CMC is unknown, a 1 wt% solution is often used).

  • Cool the solution until the surfactant precipitates.

  • Slowly heat the solution while stirring and monitoring its appearance.

  • The Krafft point is the temperature at which the solution becomes clear, indicating the dissolution of the precipitate to form a micellar solution.[15]

Visualizations

Synthesis Workflow

G Diagram 1: Synthesis Workflow for this compound ethanol Ethanol (CH₃CH₂OH) sulfation Sulfation Reaction ethanol->sulfation h2so4 Sulfuric Acid (H₂SO₄) h2so4->sulfation neutralization Neutralization sulfation->neutralization Ethyl Hydrogen Sulfate filtration Filtration neutralization->filtration na2co3 Sodium Carbonate (Na₂CO₃) na2co3->neutralization evaporation Evaporation/Crystallization filtration->evaporation product This compound evaporation->product

Caption: Diagram 1: Synthesis Workflow for this compound

Mechanism of Micelle Formation

G Diagram 2: Micelle Formation by this compound cluster_0 Below CMC cluster_1 Above CMC a1 a2 a3 a4 b1 b2 b3 b4 c1 c2 c3 c4 arrow Increasing Concentration micelle hydrophobic_core Hydrophobic Core (Ethyl Chains) hydrophilic_shell Hydrophilic Shell (Sulfate Heads) label_below Individual Surfactant Monomers in Solution label_above Self-Assembly into Micelles

Caption: Diagram 2: Micelle Formation by this compound

Experimental Workflow for CMC Determination

G Diagram 3: Workflow for CMC Determination prep Prepare Stock Solution of This compound series Create a Series of Dilutions prep->series measurement Measure Physical Property (e.g., Surface Tension or Conductivity) series->measurement plot Plot Property vs. log(Concentration) measurement->plot analysis Identify Breakpoint in the Plot plot->analysis cmc Determine CMC analysis->cmc

Caption: Diagram 3: Workflow for CMC Determination

Conclusion

This compound is a simple anionic surfactant with demonstrated utility in various industrial processes. Its short alkyl chain imparts properties that are distinct from more commonly studied long-chain surfactants. While there is a foundation of knowledge regarding its synthesis and general characteristics, this technical guide highlights significant gaps in the publicly available quantitative data, particularly concerning its critical micelle concentration, Krafft point, and specific performance in foaming and emulsification. Furthermore, its application in drug development remains largely unexplored, with a need for comprehensive studies on its efficacy as a pharmaceutical excipient and its biocompatibility. The provided experimental protocols offer a starting point for researchers to investigate these properties and unlock the full potential of this compound in both fundamental and applied scientific research.

References

Methodological & Application

Sodium Ethyl Sulfate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sodium ethyl sulfate (B86663) (SES), the sodium salt of ethyl hydrogen sulfate, serves as a reactive and versatile ethylating agent in a variety of organic transformations. Its utility stems from the presence of a good leaving group, the sulfate anion, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of sodium ethyl sulfate in key organic syntheses, with a focus on the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Ethylation of Nitrite (B80452) Anion: Synthesis of Nitroethane

This compound is an effective reagent for the synthesis of nitroalkanes, such as nitroethane, through the nucleophilic substitution of the nitrite anion. This reaction is of significant interest in the synthesis of pharmaceuticals and other fine chemicals where a nitroalkyl moiety is a key structural feature.

Quantitative Data
ReactantsProductSolventTemperature (°C)Reaction TimeYield (%)Reference
This compound, Sodium Nitrite, K₂CO₃NitroethaneNone125-130Not Specified46[1][2]
This compound, Sodium Nitrite, K₂CO₃, H₂ONitroethaneWater130-140Not SpecifiedIncreased[3]
Experimental Protocol: Synthesis of Nitroethane

Materials:

  • This compound (158 g, 1 mole)

  • Sodium nitrite (103.5 g, 1.5 moles)

  • Potassium carbonate (8.6 g, 0.0625 moles)

  • Water (optional, 25-30 mL)[3]

  • Surfactant (e.g., Photo Flow, optional)[3]

  • Calcium chloride (for drying)

  • Activated carbon (for decolorizing, if needed)

Procedure:

  • Intimately mix this compound, sodium nitrite, and potassium carbonate in a reaction flask. For potentially improved yields, a small amount of water (25-30 mL) and a surfactant can be added.[3]

  • Set up the apparatus for simple distillation, ensuring the thermometer is positioned to measure the temperature of the reaction mixture.

  • Heat the mixture to a temperature of 125-130°C.[1][2] The nitroethane will begin to distill as it is formed.

  • Continue heating and distillation until the rate of distillation slows significantly.

  • Wash the crude nitroethane distillate with an equal volume of water.

  • Dry the organic layer over anhydrous calcium chloride.

  • If the product is colored, decolorize with a small amount of activated carbon.

  • Purify the nitroethane by redistillation, collecting the fraction boiling between 114-116°C.[1][2]

Reaction Workflow

G cluster_prep Reaction Mixture Preparation cluster_reaction Reaction and Distillation cluster_workup Work-up and Purification reagents This compound Sodium Nitrite Potassium Carbonate (Optional: Water, Surfactant) mixing Intimate Mixing reagents->mixing heating Heat to 125-130°C mixing->heating distillation Distill Nitroethane heating->distillation washing Wash with Water distillation->washing drying Dry with CaCl2 washing->drying purification Redistillation (114-116°C) drying->purification product Pure Nitroethane purification->product

Workflow for the synthesis of nitroethane.

O-Ethylation of Phenols: Synthesis of Aryl Ethyl Ethers

The ethylation of phenols to produce aryl ethyl ethers is a fundamental transformation in organic synthesis, often accomplished via the Williamson ether synthesis. While classic protocols for this reaction typically employ ethyl halides or diethyl sulfate, this compound can also serve as the ethylating agent.[4][5] This method involves the reaction of a sodium phenoxide with this compound.

Reaction Principle

The synthesis of phenetole (B1680304) (ethyl phenyl ether) from sodium phenoxide illustrates this application. The phenoxide ion acts as a nucleophile, attacking the ethyl group of this compound and displacing the sulfate anion.

Experimental Protocol: Synthesis of Phenetole (Conceptual)

Materials:

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottomed flask, dissolve phenol in a suitable solvent like anhydrous ethanol. Add an equimolar amount of a strong base, such as sodium hydroxide or sodium metal, to generate the sodium phenoxide in situ.[5]

  • Ethylation: To the solution of sodium phenoxide, add a stoichiometric amount of this compound.

  • Reaction: Heat the reaction mixture under reflux for a period determined by monitoring the reaction progress via thin-layer chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into water and extract the product with diethyl ether.

  • Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with water.

  • Dry the ethereal solution over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Remove the solvent by distillation. The crude phenetole can then be purified by fractional distillation.

Logical Relationship: Williamson Ether Synthesis

G Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻Na⁺) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Ether Aryl Ethyl Ether (Ar-O-CH₂CH₃) Phenoxide->Ether SN2 Attack SES This compound (CH₃CH₂OSO₃⁻Na⁺) SES->Ether Byproduct Sodium Sulfate (Na₂SO₄) Ether->Byproduct Formation of

Williamson ether synthesis using this compound.

O-Ethylation of Carboxylates: Synthesis of Ethyl Esters

The esterification of carboxylic acids is a cornerstone of organic synthesis. While Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a common method, the alkylation of a carboxylate salt with an alkylating agent provides an alternative route. This compound can be employed for the ethylation of sodium carboxylates to yield the corresponding ethyl esters.

Reaction Principle

The reaction of sodium benzoate (B1203000) with this compound would yield ethyl benzoate. The carboxylate anion acts as a nucleophile, attacking the ethyl group of this compound.

Experimental Protocol: Synthesis of Ethyl Benzoate (Conceptual)

A detailed protocol for the synthesis of ethyl benzoate using this compound is not explicitly available in the provided search results. The following is a generalized procedure based on the principles of carboxylate alkylation. A patent describes a similar process using sodium benzoate and ethyl chloride with a phase transfer catalyst, achieving high yields.[6]

Materials:

  • Benzoic acid

  • Sodium hydroxide

  • This compound

  • A suitable solvent (e.g., DMF, DMSO)

  • Phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt, optional)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Benzoate: Neutralize benzoic acid with an equimolar amount of aqueous sodium hydroxide and evaporate the water to obtain dry sodium benzoate.

  • Ethylation: Suspend the dry sodium benzoate in a high-boiling polar aprotic solvent like DMF. Add this compound (and optionally a phase transfer catalyst).

  • Reaction: Heat the mixture, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract the ethyl benzoate with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude ester by vacuum distillation.

Reaction Pathway: Ester Synthesis

G Carboxylate Sodium Carboxylate (R-COO⁻Na⁺) Ester Ethyl Ester (R-COO-CH₂CH₃) Carboxylate->Ester Nucleophilic Attack SES This compound (CH₃CH₂OSO₃⁻Na⁺) SES->Ester Byproduct Sodium Sulfate (Na₂SO₄) Ester->Byproduct Byproduct Formation

Synthesis of ethyl esters from sodium carboxylates.

N-Ethylation of Amines and S-Ethylation of Thiols

This compound can also be used for the N-ethylation of amines and the S-ethylation of thiols. These reactions proceed via a nucleophilic attack of the nitrogen or sulfur atom on the ethyl group of the this compound. While specific protocols using this compound for these transformations were not found in the search results, the general principles are analogous to those for O-ethylation. For instance, the synthesis of ethyl phenyl sulfide (B99878) would involve the reaction of sodium thiophenoxide with this compound.[7] Similarly, the N-ethylation of amines like piperazine (B1678402) could potentially be achieved, although other methods for synthesizing 1,4-diethylpiperazine (B1583865) exist.[8]

Conclusion

This compound is a valuable and reactive ethylating agent in organic synthesis. Its application in the synthesis of nitroethane is well-documented with established protocols. While its use in the ethylation of phenols, carboxylates, amines, and thiols is mechanistically plausible, detailed experimental procedures are less commonly reported in the literature compared to more conventional ethylating agents like ethyl halides and diethyl sulfate. The conceptual protocols provided herein offer a starting point for the development of specific synthetic methods utilizing this compound for these important transformations. Researchers are encouraged to optimize reaction conditions for their specific substrates.

References

Application Notes and Protocols: Sodium Ethyl Sulfate in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethyl sulfate (B86663) (SES), an anionic surfactant, finds utility as an emulsifier and stabilizer in various polymerization reactions, primarily in emulsion and suspension polymerization processes. Its amphiphilic nature, possessing a hydrophilic sulfate head and a short hydrophobic ethyl tail, enables it to facilitate the dispersion of water-insoluble monomers in an aqueous medium, leading to the formation of stable polymer latexes. These application notes provide an overview of the role of sodium ethyl sulfate in polymerization, present available data, and offer generalized experimental protocols.

Principle of Operation

In polymerization reactions, particularly emulsion polymerization, this compound functions by adsorbing at the monomer-water interface. This action reduces the interfacial tension, allowing for the formation of stable monomer droplets. Upon reaching a certain concentration, known as the critical micelle concentration (CMC), this compound molecules self-assemble into micelles. These micelles can solubilize monomer molecules, creating loci for the initiation of polymerization. The resulting polymer chains are stabilized by the surfactant molecules, preventing coagulation and leading to the formation of a stable polymer dispersion, or latex.

Applications in Polymerization

This compound is primarily employed in the following polymerization techniques:

  • Emulsion Polymerization: It serves as a key emulsifier for a variety of monomers, including vinyl acetate (B1210297), acrylates, and styrene-butadiene systems. Its role is crucial in controlling particle size, and consequently, the viscosity and stability of the resulting latex.

  • Suspension Polymerization: In this method, this compound acts as a stabilizer to prevent the coalescence of monomer droplets, thereby controlling the size and morphology of the final polymer beads.

Data Presentation

Quantitative data specifically detailing the effects of this compound on polymerization kinetics and polymer properties is limited in publicly available literature. However, general trends observed for anionic surfactants can be extrapolated. The following tables summarize the expected influence of this compound concentration on key polymerization parameters, drawing analogies from studies on similar short-chain alkyl sulfate surfactants.

Table 1: Expected Effect of this compound Concentration on Emulsion Polymerization Outcomes

ParameterEffect of Increasing this compound ConcentrationRationale
Particle Size DecreaseHigher surfactant concentration leads to the formation of a larger number of smaller micelles, resulting in a greater number of smaller polymer particles.
Polymerization Rate IncreaseA larger number of particles provides more sites for polymerization, thus increasing the overall reaction rate.
Latex Viscosity IncreaseSmaller particle sizes lead to a larger total surface area and increased inter-particle interactions, resulting in higher viscosity.
Latex Stability IncreaseEnhanced electrostatic and steric stabilization provided by the surfactant layer on the polymer particles improves colloidal stability.

Table 2: General Properties of this compound

PropertyValue
CAS Number 546-74-7
Molecular Formula C₂H₅NaO₄S
Molecular Weight 148.11 g/mol
Appearance White to off-white powder or crystals
Solubility Soluble in water

Experimental Protocols

The following are generalized protocols for emulsion and suspension polymerization that can be adapted for the use of this compound. Researchers should note that optimal conditions, including the concentration of this compound, will need to be determined empirically for each specific monomer system.

Protocol 1: Emulsion Polymerization of Vinyl Acetate

Objective: To synthesize a stable polyvinyl acetate latex using this compound as an emulsifier.

Materials:

  • Vinyl acetate (monomer), inhibitor removed

  • This compound (emulsifier)

  • Potassium persulfate (initiator)

  • Sodium bicarbonate (buffer)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding funnels

  • Water bath for temperature control

  • Monomer and initiator feeding pumps

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry.

  • Initial Charge: To the reactor, add a solution of this compound (e.g., 0.5-2.0 wt% based on monomer) and sodium bicarbonate (e.g., 0.2-0.5 wt% based on water) in deionized water.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 60-80 °C) with continuous stirring.

  • Initiator and Monomer Feed:

    • Prepare an aqueous solution of the potassium persulfate initiator (e.g., 0.1-0.5 wt% based on monomer).

    • Begin the continuous and separate feeding of the vinyl acetate monomer and the initiator solution into the reactor over a period of 3-4 hours.

  • Polymerization: Maintain the reaction temperature and stirring for the duration of the feed and for an additional 1-2 hours after the feed is complete to ensure high monomer conversion.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting polyvinyl acetate latex can be characterized for properties such as particle size, viscosity, and solid content.

Protocol 2: Suspension Polymerization of Styrene (B11656)

Objective: To produce polystyrene beads using this compound as a stabilizer.

Materials:

  • Styrene (monomer), inhibitor removed

  • Benzoyl peroxide (initiator)

  • This compound (stabilizer)

  • Poly(vinyl alcohol) (co-stabilizer, optional)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet

  • Water bath for temperature control

Procedure:

  • Aqueous Phase Preparation: In the reactor, dissolve this compound (e.g., 0.1-0.5 wt% based on water) and optionally, a co-stabilizer like poly(vinyl alcohol), in deionized water.

  • Organic Phase Preparation: In a separate vessel, dissolve the benzoyl peroxide initiator (e.g., 0.2-1.0 wt% based on monomer) in the styrene monomer.

  • Dispersion: Add the organic phase to the aqueous phase in the reactor with vigorous stirring to form a fine suspension of monomer droplets.

  • Inert Atmosphere and Heating: Purge the reactor with nitrogen and heat the suspension to the desired polymerization temperature (e.g., 80-90 °C).

  • Polymerization: Maintain the temperature and stirring for several hours (e.g., 4-8 hours) until the polymerization is complete. The stirring rate is critical for controlling the final bead size.

  • Work-up: Cool the reactor to room temperature. The polystyrene beads can be collected by filtration, washed with water to remove the stabilizer, and then dried.

Mandatory Visualizations

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Monomer Monomer (e.g., Vinyl Acetate) Monomer_Feed Monomer Feed Monomer->Monomer_Feed Continuous Water Aqueous Phase (Water) Reactor Reactor (N₂ Atmosphere, Heat, Stirring) Water->Reactor SES This compound (Emulsifier) SES->Reactor Initiator Initiator (e.g., K₂S₂O₈) Initiator_Feed Initiator Feed Initiator->Initiator_Feed Continuous Buffer Buffer (e.g., NaHCO₃) Buffer->Reactor Polymerization Polymerization in Micelles Reactor->Polymerization Monomer_Feed->Reactor Initiator_Feed->Reactor Latex Stable Polymer Latex Polymerization->Latex

Caption: Workflow for a typical emulsion polymerization process.

Suspension_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization Monomer Monomer (e.g., Styrene) Reactor Reactor (Vigorous Stirring, Heat, N₂) Monomer->Reactor Organic Phase Initiator Initiator (e.g., Benzoyl Peroxide) Initiator->Monomer Dissolve Aqueous_Phase Aqueous Phase (Water) Aqueous_Phase->Reactor SES This compound (Stabilizer) SES->Aqueous_Phase Dispersion Monomer Droplet Dispersion Reactor->Dispersion Polymerization Polymerization in Droplets Dispersion->Polymerization Beads Polymer Beads Polymerization->Beads

Caption: Workflow for a typical suspension polymerization process.

Signaling_Pathway cluster_micelle Micelle Formation cluster_polymerization Polymerization Initiation SES_Monomer This compound Monomers CMC Critical Micelle Concentration (CMC) SES_Monomer->CMC [SES] > Micelle Micelle Formation CMC->Micelle Monomer_Swell Monomer Swollen Micelle Micelle->Monomer_Swell + Monomer Initiation Polymerization Initiation Monomer_Swell->Initiation Initiator Water-Soluble Initiator Radical Free Radicals Initiator->Radical Decomposition Radical->Monomer_Swell Enters Micelle Particle Polymer Particle Nucleation Initiation->Particle

Caption: Logical relationship of micelle formation and polymerization initiation.

Application Notes and Protocols: Sodium Ethyl Sulfate as a Wetting Agent in Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium ethyl sulfate (B86663) as a wetting agent in electroplating baths. The information is intended to guide researchers and scientists in understanding its function, application, and evaluation.

Introduction

Sodium ethyl sulfate (SES), an anionic surfactant, is utilized as a wetting agent in various electroplating baths, including nickel, copper, and zinc plating. Its primary function is to reduce the surface tension of the plating solution, which is crucial for achieving high-quality, uniform, and defect-free metal deposits.[1] By lowering the surface tension, this compound facilitates the release of hydrogen bubbles that can form on the cathode surface during electrolysis, thereby preventing pitting and porosity in the plated layer.[1][2]

Mechanism of Action

In an electroplating bath, the metal to be plated exists as positive ions. During electrolysis, these ions are reduced at the cathode to form the metallic coating. Simultaneously, hydrogen evolution can occur, leading to the formation of gas bubbles that can adhere to the cathode surface. These bubbles can block the deposition of metal ions, resulting in pits and pores in the final coating.

This compound, as a surfactant, possesses a hydrophilic head and a hydrophobic tail. These molecules accumulate at the liquid-gas and liquid-solid interfaces, reducing the interfacial tension. This reduction in surface tension lowers the energy required for hydrogen bubbles to detach from the cathode surface, allowing for a more uniform and continuous deposition of the metal layer.

Wetting_Agent_Mechanism cluster_cathode Cathode Surface cluster_solution Plating Solution Cathode Cathode (Workpiece) H2_Bubble Hydrogen Bubble H2_Bubble->Cathode Adhesion (causes pitting) Plating_Solution Bulk Plating Solution H2_Bubble->Plating_Solution Detachment Metal_Ion Metal Ions (e.g., Ni²⁺) Metal_Ion->Cathode Deposition SES Hydrophilic Head Hydrophobic Tail SES->H2_Bubble Reduces Surface Tension

Caption: Mechanism of this compound in preventing pitting.

Quantitative Data

The effectiveness of a wetting agent is primarily determined by its ability to reduce the surface tension of the plating bath. The following table summarizes the approximate surface tension of aqueous solutions of this compound at various concentrations.

Concentration (mol/L)Approximate Surface Tension (mN/m)
0.1~70[3]
1~65[3]
5~50[3][4]

Note: The values in this table are approximate and derived from digitized data presented in scientific literature.[3]

Experimental Protocols

Protocol for Evaluating Wetting Agent Performance using a Hull Cell

The Hull cell is a standardized trapezoidal container used to test plating baths on a laboratory scale. It allows for the evaluation of the plating quality over a wide range of current densities on a single test panel.

Objective: To qualitatively assess the effectiveness of this compound in a nickel plating bath by observing the reduction of pitting and improvement in the brightness of the deposit.

Materials:

  • 267 mL Hull cell

  • DC power supply (rectifier)

  • Brass or steel Hull cell panels

  • Nickel anode

  • Standard Watts-type nickel plating solution (without wetting agent)

  • This compound solution (e.g., 10% w/v)

  • Heater and magnetic stirrer (optional, for temperature control and agitation)

  • Hydrochloric acid (for stripping zinc-coated steel panels, if used)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Panel Preparation: If using zinc-coated steel panels, strip the zinc by immersing the panel in a 1:1 solution of hydrochloric acid and water, followed by a thorough rinse with deionized water. For brass panels, ensure they are clean and free of oxides.

  • Bath Preparation: Fill the Hull cell with 267 mL of the standard nickel plating solution.

  • Initial Test (Control):

    • Place the nickel anode and the prepared cathode panel in their respective slots in the Hull cell.

    • Connect the electrodes to the DC power supply (anode to positive, cathode to negative).

    • Apply a current of 2 amperes for 10 minutes.[5] The temperature should be maintained at the typical operating temperature of the bath.[5]

    • After plating, remove the panel, rinse with deionized water, and dry.

    • Observe the panel for pitting, dullness, and other defects across the current density range. This panel serves as the control.

  • Test with this compound:

    • To the same Hull cell, add a specific concentration of this compound. A typical starting concentration is in the range of 0.05 to 0.2 g/L.

    • Stir the solution to ensure uniform mixing.

    • Plate a new, prepared panel under the same conditions as the control (2A for 10 minutes).

    • Remove, rinse, and dry the panel.

  • Evaluation:

    • Compare the test panel with the control panel.

    • A successful wetting agent will show a significant reduction or elimination of pitting, especially in the high and mid-current density regions.

    • Observe any changes in the brightness and uniformity of the nickel deposit.

Hull_Cell_Workflow A Prepare Hull Cell Panel C Plate Control Panel (2A, 10 min) A->C F Plate Test Panel (2A, 10 min) A->F B Prepare Nickel Plating Bath (267 mL) B->C E Add this compound to Bath B->E D Observe Control Panel (Pitting, Dullness) C->D H Compare Panels: - Reduced Pitting - Improved Brightness D->H E->F G Observe Test Panel F->G G->H

Caption: Workflow for Hull cell evaluation of a wetting agent.

Protocol for Determination of Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles form. It is an important parameter for characterizing the efficiency of a wetting agent. The CMC can be determined by measuring a physical property of the solution that changes abruptly at the CMC, such as surface tension or conductivity.

Objective: To determine the CMC of this compound in an aqueous solution by measuring the surface tension at various concentrations.

Materials:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • A series of aqueous solutions of this compound with varying concentrations (e.g., from 0.001 M to 0.5 M)

  • Volumetric flasks and pipettes for accurate dilutions

  • Deionized water

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known high concentration. From this stock solution, prepare a series of dilutions to cover the expected CMC range.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

  • Surface Tension Measurement:

    • Starting with the most dilute solution, measure the surface tension of each this compound solution.

    • Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements to remove any residual surfactant.

    • Record the surface tension for each concentration.

  • Data Analysis:

    • Plot the surface tension (in mN/m) as a function of the logarithm of the this compound concentration.

    • The plot will typically show two linear regions with different slopes.

    • The point of intersection of these two lines corresponds to the CMC.[5]

CMC_Determination_Workflow A Prepare this compound Solutions (Varying Concentrations) C Measure Surface Tension of Each Solution A->C B Calibrate Tensiometer B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Intersection of Two Linear Regions D->E F Determine CMC E->F

Caption: Workflow for CMC determination via surface tension.

Analytical Control of this compound in Plating Baths

Maintaining the optimal concentration of this compound in an electroplating bath is crucial for consistent plating quality. Several analytical techniques can be employed for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying organic additives in plating baths.[1]

  • Ion Chromatography (IC): IC can be used for the analysis of ionic components, including surfactants.[6]

  • Volumetric (Titrimetric) Methods: While less specific, titrimetric methods can be used for routine control if interferences from other bath constituents are minimal.[6]

Conclusion

This compound is an effective wetting agent for use in electroplating baths, primarily to prevent defects such as pitting and to ensure a uniform and bright deposit. Its performance can be evaluated through standard laboratory tests like the Hull cell test, and its efficiency can be characterized by determining its critical micelle concentration. Proper analytical control of its concentration in the plating bath is essential for maintaining optimal plating performance.

References

Application Notes and Protocols: Sodium Ethyl Sulfate in the Textile Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium ethyl sulfate (B86663) and its close analog, sodium 2-ethylhexyl sulfate, as versatile anionic surfactants in various stages of textile wet processing. The protocols detailed below are compiled from established industry practices and scientific literature, offering a foundation for laboratory and pilot-scale textile treatments.

Introduction

Sodium ethyl sulfate (SES) and related short-chain alkyl sulfates are anionic surfactants widely employed in the textile industry.[1][2][3] Their primary functions include acting as wetting agents, penetrating agents, and emulsifiers.[3][4] These properties are crucial for the efficiency and uniformity of several key textile processes, including mercerization, scouring, bleaching, dyeing, and finishing.[5] Their stability in both highly alkaline and acidic environments makes them particularly valuable in the rigorous chemical conditions of textile wet processing.[5]

Key Applications and Mechanisms of Action

This compound's amphiphilic nature, possessing both a hydrophobic tail and a hydrophilic sulfate head, allows it to reduce the surface tension of water.[3] This action facilitates the penetration of processing liquors into the tightly woven textile fibers, ensuring uniform application of dyes and chemicals.

Applications of this compound in Textile Processing:

ApplicationFunctionMechanism of Action
Mercerization Wetting and Penetrating AgentReduces the surface tension of the concentrated caustic soda solution, allowing for rapid and uniform penetration into the cotton fibers. This ensures even swelling of the cellulose, leading to improved luster, tensile strength, and dye uptake.[5]
Scouring Detergent and EmulsifierAssists in the removal of natural impurities such as waxes, oils, and pectins from raw fibers by emulsifying them in the scouring liquor, preventing their redeposition onto the fabric.[5][6]
Bleaching Penetrating AgentPromotes the uniform penetration of bleaching agents (e.g., hydrogen peroxide) into the textile material, resulting in consistent and thorough whitening.[5]
Dyeing Leveling and Dispersing AgentAids in the even distribution of dye molecules throughout the dyebath and onto the fiber surface, preventing blotchiness and ensuring a uniform color.[3]
Finishing Wetting AgentFacilitates the uniform application of finishing agents, such as softeners or water repellents, onto the fabric.[5]

Experimental Protocols

The following protocols provide a starting point for the use of this compound in various textile wet processing stages. Researchers should note that optimal conditions may vary depending on the specific fiber type, fabric construction, and equipment used.

Mercerization of Cotton Fabric

Mercerization is a critical treatment for cotton and other cellulosic fibers to enhance their physical properties.[7]

Objective: To improve the luster, tensile strength, and dye affinity of cotton fabric.

Materials and Equipment:

  • Scoured and bleached 100% cotton fabric

  • Sodium hydroxide (B78521) (NaOH) solution (20-25% w/v)

  • This compound (or Sodium 2-ethylhexyl sulfate)

  • Mercerizing range or laboratory padding mangle with tension control

  • Wash baths

  • Neutralizing bath (e.g., 1% acetic acid solution)

Protocol:

  • Prepare the Mercerizing Liquor:

    • Prepare a 20-25% (w/v) solution of sodium hydroxide in cold water.

    • Add this compound to the caustic soda solution at a concentration of 2-5 g/L to act as a wetting and penetrating agent. Stir until fully dissolved.

    • Maintain the temperature of the liquor between 15-20°C.[7]

  • Impregnation:

    • Immerse the cotton fabric in the mercerizing liquor for 45-60 seconds under tension.[8]

  • Stretching and Dwelling:

    • While impregnated, stretch the fabric to its original dimensions to control shrinkage.

    • Allow a dwell time of 30-180 seconds, depending on the fabric weight and construction, to ensure complete penetration and swelling of the fibers.[9][10]

  • Washing and Neutralization:

    • While still under tension, wash the fabric with hot water (around 70°C) followed by cold water to remove the excess caustic soda.[11]

    • Pass the fabric through a neutralizing bath containing a weak acid (e.g., 1% acetic acid) to remove any residual alkali.

    • Rinse thoroughly with cold water.

  • Drying:

    • Dry the fabric on a stenter frame to the desired final dimensions.

Quantitative Data Summary for Mercerization:

ParameterRecommended Range
Sodium Hydroxide Concentration20-25% (w/v)[7]
This compound Concentration2-5 g/L
Temperature15-20°C[7]
Dwell Time30-180 seconds[9][10]
Scouring of Cotton Fabric

Scouring is essential for removing impurities to ensure the fabric is absorbent for subsequent wet processing.[6]

Objective: To remove natural and added impurities from cotton fabric.

Materials and Equipment:

  • Greige (raw) cotton fabric

  • Sodium hydroxide (NaOH)

  • This compound (or Sodium 2-ethylhexyl sulfate) as a wetting agent/detergent

  • Sequestering agent

  • Kier boiler, J-box, or laboratory beaker dyeing machine

Protocol:

  • Prepare the Scouring Liquor:

    • Prepare an aqueous solution with the following components (concentrations based on the weight of fabric, o.w.f.):

      • Sodium hydroxide: 2-4%

      • This compound: 1-2%

      • Sequestering agent: 0.5-1%

    • Maintain a liquor ratio of 1:10 to 1:20.

  • Scouring Process:

    • Introduce the fabric to the scouring liquor.

    • Raise the temperature to 90-100°C.

    • Maintain this temperature for 1-2 hours with continuous circulation or agitation.

  • Rinsing:

    • Drain the scouring liquor.

    • Rinse the fabric thoroughly with hot water (70-80°C) followed by cold water until the rinse water is clear and has a neutral pH.

Quantitative Data Summary for Scouring:

ParameterRecommended Range (o.w.f.)
Sodium Hydroxide2-4%
This compound1-2%
Sequestering Agent0.5-1%
Temperature90-100°C
Time1-2 hours
Liquor Ratio1:10 - 1:20
Dyeing of Cotton with Reactive Dyes

In reactive dyeing, surfactants like this compound can act as leveling agents to promote uniform color.

Objective: To achieve a level and uniform dyeing of cotton fabric with reactive dyes.

Materials and Equipment:

  • Scoured and bleached cotton fabric

  • Reactive dye

  • Sodium sulfate (as an electrolyte)

  • Sodium carbonate (soda ash, as a fixing agent)

  • This compound (as a leveling agent)

  • Laboratory beaker dyeing machine or similar equipment

Protocol:

  • Prepare the Dyebath:

    • Set the dyebath at 40°C with a liquor ratio of 1:15.

    • Add the following components in order, allowing each to dissolve before adding the next:

      • This compound: 0.5-1.0 g/L

      • Reactive dye (e.g., 1% o.w.f.)

      • Sodium sulfate (electrolyte): 40-80 g/L (depending on the depth of shade)

  • Dyeing Cycle:

    • Introduce the fabric into the dyebath.

    • Run the machine for 10 minutes.

    • Raise the temperature to 60°C over 20 minutes.

    • Run for another 20 minutes.

    • Add the pre-dissolved sodium carbonate (fixing agent, e.g., 20 g/L) in two portions over 15 minutes.

    • Continue dyeing at 60°C for 45-60 minutes.

  • Rinsing and Soaping:

    • Drain the dyebath.

    • Rinse the fabric with cold water.

    • Soap the fabric at the boil (95-100°C) for 10 minutes with a non-ionic detergent (e.g., 1-2 g/L) to remove unfixed dye.

    • Rinse with hot and then cold water.

Quantitative Data Summary for Dyeing:

ParameterRecommended Value/Range
This compound0.5-1.0 g/L
Reactive Dye1% (o.w.f.) - example
Sodium Sulfate40-80 g/L
Sodium Carbonate20 g/L
Dyeing Temperature60°C
Dyeing Time45-60 minutes (post-fixation)
Liquor Ratio1:15

Visualizations

General Workflow of Textile Wet Processing

G cluster_pretreatment Pre-treatment cluster_coloration Coloration cluster_finishing Finishing Singeing Singeing Desizing Desizing Singeing->Desizing Scouring Scouring Desizing->Scouring Bleaching Bleaching Scouring->Bleaching Mercerizing Mercerizing Bleaching->Mercerizing Dyeing Dyeing Bleaching->Dyeing Mercerizing->Dyeing This compound can be used here Printing Printing Dyeing->Printing Finishing Finishing Printing->Finishing This compound can be used here Final_Fabric Finished Fabric Finishing->Final_Fabric Start Greige Fabric Start->Singeing

Caption: Workflow of textile wet processing.

Role of this compound in Penetration

G cluster_without_ses Without this compound cluster_with_ses With this compound fabric1 Fabric Fibers High Surface Tension of Liquor Poor Penetration liquor1 Processing Liquor (e.g., Caustic Soda) liquor1->fabric1 Slow and uneven penetration fabric2 Fabric Fibers Reduced Surface Tension Enhanced Penetration liquor2 Processing Liquor + This compound liquor2->fabric2 Rapid and uniform penetration

Caption: Effect of this compound on liquor penetration.

References

Application Notes and Protocols for Sodium Ethyl Sulfate as an Ion-Pairing Reagent in High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the principles of ion-pair chromatography are well-established, the use of sodium ethyl sulfate (B86663) specifically as an ion-pairing reagent in HPLC is not widely documented in scientific literature. The following application notes and protocols are based on the general principles of ion-pair reversed-phase chromatography using anionic reagents like other sodium alkyl sulfates and are intended as a hypothetical guide for researchers, scientists, and drug development professionals.

Introduction to Ion-Pair Chromatography

Ion-pair chromatography (IPC) is a powerful technique in reversed-phase HPLC used to separate ionic and highly polar analytes. For the analysis of basic and cationic compounds, which are often poorly retained on traditional C18 or C8 columns, an anionic ion-pairing reagent is added to the mobile phase.

The mechanism of ion-pair chromatography can be described by two predominant models:

  • Ion-Pair Formation in the Mobile Phase: The anionic ion-pairing reagent, such as an alkyl sulfate, forms a neutral ion pair with the cationic analyte in the mobile phase. This neutral complex is more hydrophobic and can be retained by the non-polar stationary phase.

  • Dynamic Ion-Exchange on the Stationary Phase: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic negative surface charge. This allows for the retention of cationic analytes through an ion-exchange mechanism.

Sodium alkyl sulfates, such as sodium dodecyl sulfate or sodium heptanesulfonate, are commonly used as anionic ion-pairing reagents for the separation of basic compounds. The length of the alkyl chain of the ion-pairing reagent influences the retention of the analyte; a longer chain generally leads to stronger retention.

Hypothetical Application Note: Analysis of a Basic Drug Compound Using Sodium Ethyl Sulfate

This application note describes a hypothetical method for the analysis of a basic pharmaceutical compound, "Basic Drug X," using reversed-phase HPLC with this compound as an ion-pairing reagent.

Analyte
  • Basic Drug X: A small molecule basic drug with a pKa of 8.5.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of Basic Drug X.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate (B84403) Buffer (pH 3.0) with 10 mM this compound
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Hypothetical Quantitative Data

The following table presents hypothetical data for the separation of Basic Drug X and a related impurity.

CompoundRetention Time (min)Tailing FactorResolution
Impurity 14.21.2-
Basic Drug X5.81.12.5

Diagrams

Ion-Pair Chromatography Mechanism

G Mechanism of Ion-Pair Chromatography with this compound cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) Analyte Basic Analyte (Cationic) IonPair Neutral Ion Pair Analyte->IonPair Forms IonPairReagent This compound (Anionic) IonPairReagent->IonPair Forms StationaryPhase Hydrophobic Surface IonPair->StationaryPhase Retained by Hydrophobic Interaction

Caption: Ion-pair formation in the mobile phase.

Experimental Workflow for Method Development

G Workflow for Ion-Pair HPLC Method Development A Define Analytical Goal (e.g., Separation of Basic Drug and Impurities) B Select Column (e.g., C18, C8) A->B C Select Ion-Pairing Reagent (e.g., this compound) B->C D Optimize Mobile Phase pH (to ensure analyte is ionized) C->D E Optimize Ion-Pair Reagent Concentration (e.g., 5-20 mM) D->E F Optimize Organic Modifier and Gradient E->F G Method Validation (Linearity, Accuracy, Precision) F->G

Caption: A logical workflow for developing an ion-pair HPLC method.

Detailed Experimental Protocol

This protocol outlines the steps for preparing the mobile phase and sample for the hypothetical analysis of Basic Drug X.

Materials
  • This compound (Reagent Grade)

  • Sodium Phosphate Monobasic (HPLC Grade)

  • Phosphoric Acid (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Basic Drug X Reference Standard

  • 0.45 µm Nylon Syringe Filters

Mobile Phase Preparation (1 L of Mobile Phase A)
  • Weigh 2.76 g of sodium phosphate monobasic and dissolve in 900 mL of HPLC grade water in a 1 L volumetric flask.

  • Weigh 1.44 g of this compound and add it to the sodium phosphate solution.

  • Mix until all solids are dissolved.

  • Adjust the pH of the solution to 3.0 with phosphoric acid.

  • Bring the volume to 1 L with HPLC grade water.

  • Filter the solution through a 0.45 µm nylon filter.

  • Degas the mobile phase before use.

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh 10 mg of Basic Drug X reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of Mobile Phase A and Acetonitrile.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the volume to 100 mL with the 50:50 diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

HPLC System Setup and Operation
  • Equilibrate the HPLC system with the initial mobile phase composition (70% Mobile Phase A, 30% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C.

  • Set the UV detector to a wavelength of 254 nm.

  • Inject 10 µL of the standard solution.

  • Run the gradient program as specified in the chromatographic conditions table.

Conclusion

While specific applications of this compound as an ion-pairing reagent are not extensively reported, the general principles of ion-pair chromatography with anionic reagents provide a solid foundation for method development. By forming a neutral ion pair with cationic analytes, this compound can theoretically be used to enhance their retention and separation on reversed-phase HPLC columns. The provided hypothetical application note and protocol serve as a starting point for researchers interested in exploring its potential in their specific applications. Method development and validation will be crucial to establish its suitability for any given analysis.

Application Notes and Protocols for Sodium Ethyl Sulfate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micellar Electrokinetic Chromatography (MEKC), a powerful separation technique within the domain of capillary electrophoresis (CE), is instrumental in the analysis of both neutral and charged analytes. The versatility of MEKC is primarily attributed to the use of surfactants, which form micelles that act as a pseudo-stationary phase. While sodium dodecyl sulfate (B86663) (SDS) is the most ubiquitously employed surfactant in MEKC, the exploration of other surfactants, such as sodium ethyl sulfate, offers potential for alternative selectivity in the separation of various compounds.

This compound, an anionic surfactant with a two-carbon alkyl chain, is significantly more hydrophilic than its longer-chain counterpart, SDS. This fundamental difference in molecular structure influences its aggregation behavior and, consequently, its interaction with analytes in a CE system. Although not conventionally used, the theoretical application of this compound in MEKC presents an interesting avenue for methodological development, particularly for the separation of highly hydrophobic or structurally similar compounds that are challenging to resolve with standard SDS-based methods.

This document provides a comprehensive overview of the principles of MEKC, a detailed protocol using the standard surfactant SDS, and a theoretical framework for the application of this compound, including a discussion of the anticipated effects on separation.

Principle of Micellar Electrokinetic Chromatography (MEKC)

In MEKC, a surfactant is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration (CMC). Above the CMC, surfactant molecules aggregate to form micelles, which have a hydrophobic core and a hydrophilic exterior. In a typical fused-silica capillary under neutral to alkaline pH, a strong electroosmotic flow (EOF) is generated, which drives the bulk solution towards the cathode.

When an anionic surfactant like this compound or SDS is used, the negatively charged micelles migrate electrophoretically towards the anode, against the EOF. However, the velocity of the EOF is generally greater than the electrophoretic velocity of the micelles, resulting in a net migration of the micelles towards the cathode at a slower rate than the bulk flow.

Analytes introduced into the capillary partition between the aqueous buffer and the hydrophobic core of the micelles. This differential partitioning, based on the analyte's hydrophobicity, is the primary mechanism of separation for neutral molecules. Charged analytes are separated based on a combination of their electrophoretic mobility and their partitioning into the micelles. The overall migration time of an analyte is therefore dependent on its interaction with the micellar phase.

Figure 1: Principle of MEKC with an anionic surfactant.

Standard Protocol: MEKC with Sodium Dodecyl Sulfate (SDS)

This protocol outlines a general procedure for the separation of a mixture of neutral compounds using SDS as the surfactant.

Materials and Reagents
  • Capillary Electrophoresis System with UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length)

  • Sodium dodecyl sulfate (SDS)

  • Sodium tetraborate (B1243019) decahydrate (B1171855)

  • Boric acid

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (for capillary rinsing)

  • Deionized water (18.2 MΩ·cm)

  • Analytes of interest (e.g., a mixture of parabens)

Procedure
  • Buffer Preparation (20 mM Borate (B1201080) Buffer, pH 9.2, with 50 mM SDS):

    • Dissolve an appropriate amount of sodium tetraborate decahydrate and boric acid in deionized water to prepare a 20 mM borate buffer.

    • Adjust the pH to 9.2 with 1 M NaOH.

    • Add SDS to a final concentration of 50 mM.

    • Sonicate the buffer for 10-15 minutes to ensure complete dissolution and degassing.

    • Filter the buffer through a 0.45 µm syringe filter.

  • Capillary Conditioning:

    • Rinse the new capillary sequentially with:

      • 1 M NaOH for 20 minutes

      • Deionized water for 10 minutes

      • Methanol for 10 minutes

      • Deionized water for 10 minutes

      • Running buffer for 20 minutes

  • Sample Preparation:

    • Dissolve the analyte mixture in the running buffer or a compatible solvent at a suitable concentration (e.g., 100 µg/mL).

  • Electrophoretic Separation:

    • Set the capillary temperature to 25°C.

    • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply a separation voltage of +20 kV.

    • Set the UV detector to an appropriate wavelength for the analytes (e.g., 254 nm).

    • Run the separation until all analytes have been detected.

  • Data Analysis:

    • Record the migration times and peak areas for each analyte.

    • Calculate separation parameters such as resolution, efficiency (number of theoretical plates), and selectivity.

Expected Quantitative Data

The following table provides an example of expected migration times for a mixture of parabens using a standard SDS-based MEKC method.

AnalyteMigration Time (min)
Methylparaben4.5
Ethylparaben5.2
Propylparaben6.5
Butylparaben8.1

Note: These values are illustrative and can vary depending on the specific experimental conditions.

Theoretical Application of this compound in MEKC

Due to the limited availability of published data on the use of this compound in MEKC, this section provides a theoretical protocol and discusses the anticipated outcomes based on the principles of surfactant chemistry and separation science.

Properties of this compound vs. Sodium Dodecyl Sulfate
PropertyThis compound (C2)Sodium Dodecyl Sulfate (C12)
Alkyl Chain Length Short (2 carbons)Long (12 carbons)
Hydrophobicity LowHigh
Estimated CMC High (e.g., > 100 mM)Low (~8.2 mM in water)
Micelle Size SmallerLarger
Solubilizing Power WeakerStronger
Theoretical Protocol: MEKC with this compound

This theoretical protocol is based on the standard SDS protocol, with modifications to account for the different properties of this compound.

  • Buffer Preparation:

    • Prepare a 20 mM borate buffer at pH 9.2 as described previously.

    • Due to the expected high CMC of this compound, a significantly higher concentration will be required to form micelles. A starting concentration in the range of 150-200 mM is recommended. Experimental optimization will be crucial to determine the optimal concentration.

  • Capillary Conditioning and Sample Preparation:

    • Follow the same procedures as for the SDS-based method.

  • Electrophoretic Separation:

    • The separation voltage may need to be adjusted. A higher concentration of surfactant will lead to a higher ionic strength and thus higher current. It may be necessary to use a lower voltage (e.g., +15 kV) to avoid excessive Joule heating.

Expected Effects on Separation

The use of this compound as a pseudo-stationary phase is expected to result in several key differences in separation performance compared to SDS:

  • Shorter Migration Times: The smaller, less hydrophobic micelles of this compound will have a weaker interaction with most analytes. This will lead to smaller retention factors and, consequently, shorter migration times.

  • Different Selectivity: The change in the hydrophobic environment of the micelle core (from C12 to C2) will alter the partitioning behavior of analytes. This can lead to changes in the elution order and improved resolution for certain compounds, particularly those that are highly hydrophobic and interact too strongly with SDS micelles.

  • Lower Separation Window: The migration time window (the difference between the migration time of an unretained marker and the micelle) is likely to be narrower with this compound due to the faster migration of the micelles themselves (less retardation against the EOF).

  • Higher Analyte Solubility in the Aqueous Phase: For moderately hydrophobic compounds, the weaker solubilizing power of this compound micelles may result in a greater proportion of the analyte remaining in the aqueous phase, leading to earlier elution.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Buffer_Prep Buffer Preparation (with Surfactant) Capillary_Cond Capillary Conditioning Buffer_Prep->Capillary_Cond Sample_Prep Sample Preparation Capillary_Cond->Sample_Prep Injection Sample Injection Sample_Prep->Injection Separation Electrophoretic Separation Injection->Separation Detection Detection (UV) Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Data_Analysis Data Analysis (Migration Time, Peak Area) Data_Acq->Data_Analysis

Figure 2: General experimental workflow for MEKC.

Conclusion and Future Perspectives

The application of this compound in capillary electrophoresis, specifically in the MEKC mode, remains a largely unexplored area. While this document provides a theoretical framework for its use, experimental validation is necessary to fully characterize its potential. The key challenge lies in the high concentration of this compound likely required to achieve micellization, which may lead to high currents and associated Joule heating.

However, for specific separation challenges, particularly with highly hydrophobic analytes that are difficult to elute with conventional MEKC methods, the use of short-chain surfactants like this compound could offer a valuable alternative. Further research into the critical micelle concentration of this compound in various buffer systems and the systematic evaluation of its separation selectivity for a range of compounds would be highly beneficial for the advancement of capillary electrophoresis methodologies in pharmaceutical and chemical analysis.

Application Notes and Protocols for Sodium Ethyl Sulfate as a Surfactant in Industrial Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ethyl sulfate (B86663) is an anionic surfactant recognized for its excellent wetting properties, stability in a wide pH range, and low-foaming characteristics, making it a valuable component in various industrial cleaning formulations. Its ability to reduce surface tension and promote the removal of soils from hard surfaces makes it particularly suitable for heavy-duty cleaners, metal degreasers, and alkaline cleaning solutions. This document provides detailed application notes and experimental protocols for evaluating the performance of sodium ethyl sulfate as a surfactant in industrial cleaning applications.

Note on the Analyzed Compound: While the focus of this document is this compound, much of the available experimental data is for the closely related compound, Sodium 2-Ethylhexyl Sulfate. Due to its similar structure and functional properties, data for Sodium 2-Ethylhexyl Sulfate is used as a proxy where specific data for this compound is unavailable.

Physicochemical Properties

This compound's performance as a surfactant is dictated by its fundamental physicochemical properties. Understanding these properties is crucial for formulation development and optimization.

PropertyTypical Value (for Sodium 2-Ethylhexyl Sulfate)Significance in Cleaning Formulations
Appearance Clear, colorless to light yellow liquidIndicates the physical state and purity of the surfactant.
Active Matter 38-42% in aqueous solutionRepresents the concentration of the active surfactant ingredient.
pH (1% aqueous solution) 7.0 - 11.0Demonstrates its stability and effectiveness in both neutral and highly alkaline formulations, which is critical for heavy-duty degreasers and metal cleaners.[1][2][3]
Surface Tension (0.1% aq. soln. at 25°C) ~50 dynes/cmA lower surface tension indicates better wetting properties, allowing the cleaning solution to spread more effectively and penetrate soils.[1]
Critical Micelle Concentration (CMC) Not explicitly found for this compound. For Sodium 2-Ethylhexyl Sulfate, it is mentioned to have a CMC.The concentration at which surfactant molecules begin to form micelles, enabling the solubilization of oily and greasy soils. Operating above the CMC is crucial for effective cleaning.[4][5]
Foaming Profile Low-foamingIdeal for applications where excessive foam can interfere with cleaning processes, such as in spray cleaners, clean-in-place (CIP) systems, and high-pressure washers.[2][3][6]
Solubility Miscible in waterEnsures easy incorporation into aqueous-based cleaning formulations.[1]
Biodegradability Readily biodegradableAn important environmental consideration, indicating that the surfactant can be broken down by microorganisms, reducing its environmental persistence.

Applications in Industrial Cleaning

This compound's unique properties lend it to a variety of industrial cleaning applications:

  • Heavy-Duty Alkaline Cleaners: Its stability in high pH environments makes it an excellent choice for formulations designed to remove tough, baked-on greases and oils from industrial equipment and surfaces.[7][8]

  • Metal Cleaning and Degreasing: It effectively reduces the surface tension of cleaning solutions, allowing for better penetration and removal of oils, lubricants, and metal fines from metal parts. It is used in both alkaline and acid metal degreasers.[3][6][9][10]

  • Hard Surface Cleaning: As a wetting agent, it improves the spreading and cleaning efficiency of formulations for floors, walls, and other hard surfaces in industrial and institutional settings.[6]

  • Food and Beverage Processing: Its cleaning capabilities and stability make it suitable for clean-in-place (CIP) systems in food and beverage manufacturing facilities.[10]

Experimental Protocols

To evaluate the efficacy of this compound in an industrial cleaning formulation, a series of standardized tests can be performed. The following protocols are adapted from established methodologies.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which this compound begins to form micelles, which is a key indicator of its efficiency as a detergent.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 g/L) in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from concentrations well below to well above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the point at which the surface tension begins to plateau.[11][12]

CMC_Determination cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Perform Serial Dilutions A->B C Measure Surface Tension of Each Dilution B->C D Plot Surface Tension vs. log(Concentration) C->D E Identify Breakpoint (CMC) D->E

Workflow for CMC Determination by Surface Tension.
Evaluation of Cleaning Performance on Hard Surfaces

Objective: To quantify the cleaning efficiency of a formulation containing this compound on a standardized soiled surface. This protocol is adapted from ASTM D4488 - Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls.[13][14][15][16][17]

Methodology:

  • Substrate Preparation: Use standardized white vinyl tiles as the substrate.[4]

  • Soil Preparation: Prepare a standardized soil mixture. A common formulation includes particulate soil (e.g., peat moss, cement, silica, etc.) and an oily blend.

  • Soiling of Substrate: Apply a known amount of the soil mixture uniformly onto the vinyl tiles using a template. Allow the soiled tiles to dry and cure for a specified period (e.g., 24 hours).[4][14]

  • Cleaning Procedure:

    • Mount the soiled tile in a washability apparatus.

    • Apply the cleaning formulation containing this compound to a sponge or brush as specified in the standard.

    • Operate the washability apparatus for a set number of cycles.[14]

  • Evaluation:

    • Measure the reflectance of the tile before soiling, after soiling, and after cleaning using a colorimeter.[4]

    • Calculate the cleaning efficiency using the following formula: Cleaning Efficiency (%) = [(Reflectance after cleaning - Reflectance after soiling) / (Reflectance before soiling - Reflectance after soiling)] x 100

Cleaning_Performance_Evaluation cluster_prep Preparation cluster_cleaning Cleaning Process cluster_eval Evaluation A Prepare Standardized Soil B Apply Soil to Vinyl Tiles A->B C Cure Soiled Tiles B->C D Mount Tile in Washability Apparatus C->D E Apply Cleaning Formulation D->E F Run Cleaning Cycles E->F G Measure Reflectance (Before, Soiled, After) F->G H Calculate Cleaning Efficiency G->H

Workflow for Cleaning Performance Evaluation.
Assessment of Foaming Properties

Objective: To characterize the foam generation and stability of a this compound solution, which is critical for its application in low-foaming cleaners. This protocol is based on the Ross-Miles method (ASTM D1173).[10][11][16][17][18][19][20][21][22][23]

Methodology:

  • Apparatus Setup: Use a standardized Ross-Miles foam apparatus, which consists of a jacketed receiver and a pipette.

  • Solution Preparation: Prepare a solution of this compound at a specified concentration and temperature.

  • Foam Generation:

    • Add a specific volume of the surfactant solution to the receiver.

    • Add a specific volume of the same solution to the pipette.

    • Allow the solution from the pipette to fall into the receiver, generating foam.

  • Measurement:

    • Measure the initial foam height immediately after all the solution has drained from the pipette.

    • Record the foam height at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[19]

Foam_Stability_Test cluster_setup Setup cluster_generation Foam Generation cluster_measurement Measurement A Prepare Surfactant Solution B Fill Ross-Miles Apparatus A->B C Release Solution from Pipette B->C D Measure Initial Foam Height C->D E Measure Foam Height at Time Intervals D->E

Workflow for Foam Stability Assessment.

Starting Formulation: Heavy-Duty Alkaline Degreaser

This formulation is a starting point for developing a heavy-duty alkaline cleaner for metal surfaces.

IngredientFunctionWeight %
WaterSolvent75.0
Sodium Hydroxide (50%)Alkalinity Source10.0
Sodium Metasilicate (B1246114) PentahydrateBuilder, Corrosion Inhibitor5.0
This compound (as Sodium 2-Ethylhexyl Sulfate, 40% active)Surfactant (Wetting Agent)5.0
Tetrasodium (B8768297) EDTA (40%)Chelating Agent5.0

Manufacturing Procedure:

  • Add water to the mixing vessel.

  • With stirring, slowly add the sodium hydroxide.

  • Add the sodium metasilicate pentahydrate and stir until dissolved.

  • Add the this compound solution and mix until homogeneous.

  • Add the tetrasodium EDTA solution and continue mixing until the batch is uniform.

Conclusion

This compound is a versatile and effective anionic surfactant for use in industrial cleaning formulations. Its low-foaming nature, excellent wetting properties, and stability in harsh conditions make it a valuable tool for formulators. The protocols and starting formulation provided in this document offer a foundation for researchers and scientists to evaluate and utilize this compound in the development of high-performance industrial cleaners.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Ethyl Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of sodium ethyl sulfate (B86663) during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing sodium ethyl sulfate?

A1: Common methods for synthesizing this compound include:

  • Reaction of Ethanol (B145695) with Sulfuric Acid: This involves heating ethanol with concentrated sulfuric acid, followed by neutralization. A two-step neutralization using calcium carbonate and then sodium carbonate is often employed to remove excess sulfuric acid.[1][2][3]

  • Reaction of Ethanol with Oleum (B3057394): This method involves slowly adding ethanol to fuming sulfuric acid (oleum) and then neutralizing the resulting solution.[1][2]

  • Reaction of Ethanol with Sulfur Trioxide: This approach uses absolute ethanol and sulfur trioxide in the presence of a catalyst, such as sodium sulfate, to produce ethyl hydrogen sulfate with high purity, as no water is generated during the reaction.[2][4]

  • Reaction with Diethyl Sulfate: Diethyl sulfate can be reacted with a sodium salt in solution to produce this compound.[5]

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions are temperature-dependent and include:

  • Diethyl Ether Formation: This occurs if the reaction temperature exceeds 135-140°C, where the ethyl hydrogen sulfate intermediate reacts with excess ethanol.[2][6]

  • Ethylene (B1197577) Formation: At temperatures above 170°C, especially with an excess of sulfuric acid, ethyl hydrogen sulfate can decompose to form ethylene and sulfuric acid.[2]

Q3: What are the common impurities in the final this compound product?

A3: Common impurities include:

  • Sodium Sulfate: This is a common byproduct, especially when using sulfuric acid or oleum and neutralizing with a sodium base. Its removal can be challenging due to its solubility characteristics in the presence of water and ethanol.[7]

  • Unreacted Starting Materials: Residual ethanol, sulfuric acid, or sodium carbonate may be present if the reaction or neutralization is incomplete.

  • Water: this compound is hygroscopic, meaning it readily absorbs moisture from the air, making it difficult to dry completely.[8] The monohydrate is a common form.[7][9]

  • Sodium Bicarbonate/Carbonate: If sodium carbonate is used for neutralization, excess amounts can contaminate the final product.[8][10]

Q4: What are some recommended analytical techniques for assessing the purity of this compound?

A4: While detailed analytical methods were not extensively covered in the provided search results, some qualitative and quantitative tests can be employed:

  • Precipitation Test for Sulfates: The presence of sulfate impurities (like sodium sulfate) can be detected by dissolving the product in water and adding a few drops of barium chloride solution. The formation of a white precipitate (barium sulfate) indicates sulfate contamination.[7]

  • Melting Point: The melting point of the monohydrate is reported to be 86°C.[7][9] A broad or depressed melting point can indicate the presence of impurities.

  • Titration: Purity can be determined using ion exchange titration.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique can be used for the identification and quantification of ethyl sulfate.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield - Incomplete reaction between ethanol and the sulfating agent. - Side reactions consuming the desired product. - Hydrolysis of ethyl hydrogen sulfate or this compound. - Mechanical losses during filtration and purification steps.- Ensure proper reaction time and temperature. For the sulfuric acid method, refluxing for 1-3 hours is suggested.[8] - Maintain strict temperature control. Keep the reaction temperature below 135°C to avoid diethyl ether formation.[2][6] - Maintain a neutral to slightly alkaline pH (pH 8-9) during workup, especially when heating, to prevent hydrolysis.[9][10][12] - Use a Büchner funnel for efficient filtration to minimize loss of product in the filter cake.[1]
Product is difficult to dry/appears as a yellowish, translucent solid - The product is hygroscopic and readily absorbs moisture.[8] - Presence of residual water from the reaction or workup.- Dry the product in a desiccator over a drying agent like calcium chloride or under vacuum.[1][8] - For stubborn cases, recrystallization from a 75:25 mixture of anhydrous ethanol and diethyl ether can help. The solvent can then be removed with gentle heating.[8]
Final product is contaminated with a white, insoluble powder - Contamination with calcium sulfate or sodium sulfate. - Excess calcium carbonate or sodium carbonate from the neutralization step.- Ensure thorough filtration after the addition of calcium carbonate to remove all calcium sulfate. Heating the mixture to 60°C can aid filtration.[1] - Add sodium carbonate solution dropwise during the second neutralization step and monitor for the cessation of calcium carbonate precipitation to avoid adding a large excess.[1][8] - Recrystallize the final product from anhydrous ethanol to separate it from insoluble inorganic salts.[7][10]
Formation of an oily layer during the reaction - Formation of diethyl ether due to excessive reaction temperature.- Immediately reduce the reaction temperature to below 130°C.[6][8] - Use an ice bath to control the initial exothermic reaction when adding sulfuric acid to ethanol.[8]

Experimental Protocols

Method 1: Synthesis via Reaction of Ethanol with Sulfuric Acid and Two-Step Neutralization[1][8]

This method is one of the most frequently described and involves the formation of ethyl hydrogen sulfate, followed by a two-step neutralization to remove excess sulfuric acid and isolate the sodium salt.

Materials:

  • Absolute Ethanol (or 95% Ethanol)

  • Concentrated Sulfuric Acid (98%)

  • Finely Powdered Calcium Carbonate

  • Sodium Carbonate

  • Deionized Water

  • Ice

Procedure:

  • Esterification: In a round-bottom flask, slowly add 120g of concentrated sulfuric acid to 128g of ethanol with stirring. Control the initial exothermic reaction using an ice bath. Once the addition is complete, reflux the mixture gently for 1-3 hours, ensuring the temperature does not exceed 130°C.[8]

  • Quenching: Cool the reaction mixture and pour it into 600 mL of ice-cold deionized water.

  • First Neutralization (Removal of Excess Sulfuric Acid): Slowly add approximately 90g of finely powdered calcium carbonate to the diluted reaction mixture with vigorous stirring over 30-45 minutes. Add the calcium carbonate gradually to prevent it from being coated with insoluble calcium sulfate. The mixture should be neutral to litmus (B1172312) paper.[1][8]

  • Filtration of Calcium Sulfate: Heat the mixture to about 60°C on a water bath to facilitate filtration and filter off the precipitated calcium sulfate using a Büchner funnel. Wash the filter cake with a small amount of hot water and combine the washings with the main filtrate.[1]

  • Second Neutralization (Formation of this compound): To the filtrate containing calcium ethyl sulfate, add a concentrated aqueous solution of sodium carbonate dropwise with stirring until no more calcium carbonate precipitates and the solution is slightly alkaline.[1][8]

  • Isolation of this compound: Filter off the precipitated calcium carbonate. Evaporate the filtrate on a water bath until crystals begin to form upon cooling a withdrawn drop. Allow the solution to cool, then chill in an ice bath to maximize crystallization.[1]

  • Drying: Collect the crystals by filtration and dry them in a desiccator over calcium chloride or under vacuum.[1][8]

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions Ethanol Ethanol (C₂H₅OH) Ethyl_Hydrogen_Sulfate Ethyl Hydrogen Sulfate (C₂H₅OSO₃H) Ethanol->Ethyl_Hydrogen_Sulfate + H₂SO₄ < 135°C Ethanol->Ethyl_Hydrogen_Sulfate Sulfuric_Acid Sulfuric Acid (H₂SO₄) Sulfuric_Acid->Ethyl_Hydrogen_Sulfate Sodium_Ethyl_Sulfate This compound (C₂H₅OSO₃Na) Ethyl_Hydrogen_Sulfate->Sodium_Ethyl_Sulfate + Sodium Base Ethyl_Hydrogen_Sulfate->Sodium_Ethyl_Sulfate Diethyl_Ether Diethyl Ether ((C₂H₅)₂O) Ethyl_Hydrogen_Sulfate->Diethyl_Ether + Ethanol > 135-140°C Ethylene Ethylene (C₂H₄) Ethyl_Hydrogen_Sulfate->Ethylene > 170°C Sodium_Base Sodium Base (e.g., Na₂CO₃) Sodium_Base->Sodium_Ethyl_Sulfate Water Water (H₂O)

Caption: Main reaction pathway for this compound synthesis and temperature-dependent side reactions.

Experimental Workflow: Sulfuric Acid Method

Workflow Start Start: Mix Ethanol & H₂SO₄ Reflux Reflux (1-3h, < 130°C) Start->Reflux Quench Quench in Ice Water Reflux->Quench Neutralize_CaCO3 Neutralize with CaCO₃ Quench->Neutralize_CaCO3 Filter_CaSO4 Filter out CaSO₄ Neutralize_CaCO3->Filter_CaSO4 Neutralize_Na2CO3 Add Na₂CO₃ Solution Filter_CaSO4->Neutralize_Na2CO3 Filter_CaCO3_2 Filter out CaCO₃ Neutralize_Na2CO3->Filter_CaCO3_2 Evaporate Evaporate Filtrate Filter_CaCO3_2->Evaporate Crystallize Crystallize Product Evaporate->Crystallize Dry Dry Crystals Crystallize->Dry End End: Pure this compound Dry->End Troubleshooting Start Low Purity Observed Check_Insoluble Insoluble White Powder Present? Start->Check_Insoluble Check_Oily Oily Residue or Ether Smell? Check_Insoluble->Check_Oily No Sol_Insoluble Cause: Inorganic Salt Contamination (e.g., Na₂SO₄, CaCO₃) Solution: Improve filtration, avoid excess neutralizing agent, recrystallize from ethanol. Check_Insoluble->Sol_Insoluble Yes Check_Wet Product is Wet/Sticky? Check_Oily->Check_Wet No Sol_Oily Cause: Diethyl Ether Formation Solution: Maintain reaction temperature < 135°C. Check_Oily->Sol_Oily Yes Sol_Wet Cause: Hygroscopic Nature, Trapped Water Solution: Dry under vacuum or in a desiccator. Wash with anhydrous EtOH/Ether. Check_Wet->Sol_Wet Yes End Purity Improved Check_Wet->End No Sol_Insoluble->End Sol_Oily->End Sol_Wet->End

References

controlling temperature in sodium ethyl sulfate synthesis to prevent diethyl ether formation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Ethyl Sulfate (B86663) Synthesis

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of sodium ethyl sulfate, with a specific focus on temperature control to prevent the formation of diethyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal temperature range for the synthesis of ethyl hydrogen sulfate, the precursor to this compound?

A: The reaction to form ethyl hydrogen sulfate from ethanol (B145695) and sulfuric acid is highly exothermic and requires careful temperature management.[1] While the initial mixing should be done in an ice bath to control the exothermic reaction, the subsequent reflux step should be maintained below 140°C.[1][2] A gentle reflux at around 100°C is considered effective.[2] Some protocols suggest a range of 120-130°C, while practical experience has shown that keeping the temperature between 113-114°C can effectively minimize side reactions.[3]

Q2: At what temperature does diethyl ether formation become a significant side reaction?

A: The formation of diethyl ether begins to occur as the reaction temperature exceeds 130-140°C.[2][4] If the temperature rises to between 135°C and 149°C, the ethyl hydrogen sulfate intermediate will react with unreacted ethanol in the mixture, leading to the production of diethyl ether.[5]

Q3: What happens if the reaction temperature gets too high, for instance, above 170°C?

A: If the temperature surpasses 170°C, particularly in the presence of excess sulfuric acid, the ethyl hydrogen sulfate intermediate can decompose, producing ethylene (B1197577) gas and sulfuric acid.[1][4]

Q4: How can I effectively control the temperature during the initial, highly exothermic mixing of ethanol and sulfuric acid?

A: To manage the initial heat generation, you should add the concentrated sulfuric acid to the ethanol very slowly, dropwise, using an addition funnel.[2] The reaction flask should be submerged in an ice bath to actively cool the mixture and prevent the temperature from overshooting, which could lead to premature diethyl ether formation.[1][2] Using cooled reactants (0–5°C) can also help prevent these side reactions.[1]

Q5: What are the tell-tale signs of unwanted diethyl ether formation during the reaction?

A: There are two primary indicators of diethyl ether formation. You may notice a distinct, sweetish "ether" smell from the apparatus.[5] Additionally, you might observe a separate, oily layer floating on top of the reaction mixture, which is the immiscible diethyl ether.[5]

Q6: My final this compound product is difficult to dry and appears yellowish or translucent. What could be the cause?

A: this compound is very hygroscopic, meaning it readily absorbs moisture from the air, which makes it difficult to dry completely.[2] A yellowish or translucent appearance indicates the presence of residual water. A completely dry product should be a pure white, somewhat crystalline powder.[2] If drying under vacuum is insufficient, recrystallizing the product from a 75:25 mixture of anhydrous ethanol and diethyl ether has been found to be an effective purification and drying method.[2]

Data Presentation: Temperature Effects on Reaction Products

The following table summarizes the key temperature ranges and their corresponding products during the reaction of ethanol and sulfuric acid.

ParameterTemperature RangePrimary Product(s)Notes
Initial Mixing 0–5°C (Ice Bath)Ethyl Hydrogen SulfateRecommended to control the initial exothermic reaction.[1]
Optimal Reflux 100–130°CEthyl Hydrogen SulfateGentle reflux in this range maximizes desired product formation.[2]
Side Reaction Threshold > 130–140°CDiethyl EtherEther formation becomes significant.[2][4]
Decomposition Temp. > 170°CEthylene, Sulfuric AcidOccurs with an excess of sulfuric acid.[1][4]

Experimental Protocol: Synthesis of this compound

This protocol details a lab-scale method for synthesizing this compound, adapted from established procedures.[2][6][7]

Step 1: Formation of Ethyl Hydrogen Sulfate

  • Place 128g of absolute ethanol into a 500mL round-bottom flask equipped with a stir bar.

  • Set up an addition funnel containing 120g of concentrated sulfuric acid to drip into the flask.

  • Place the flask in an ice bath to cool.

  • Begin stirring the ethanol and slowly drip the sulfuric acid from the addition funnel into the flask. The addition must be slow to control the exothermic reaction and prevent the temperature from rising significantly.

  • Once the addition is complete, remove the ice bath and set up the apparatus for reflux with a water-cooled condenser.

  • Gently heat the mixture to a reflux temperature of approximately 100-120°C. Maintain this temperature for 1-3 hours. Crucially, do not let the temperature exceed 130°C to avoid significant diethyl ether formation. [2]

Step 2: Neutralization and Formation of Calcium Ethyl Sulfate

  • After the reflux period, quench the reaction by pouring the mixture into 600mL of ice-cold deionized water.

  • Slowly neutralize the excess sulfuric acid by adding approximately 90g of calcium carbonate (CaCO3). Add the CaCO3 in small portions over 30-45 minutes to prevent the carbonate particles from becoming encased in insoluble calcium sulfate (CaSO4), which would halt the neutralization.[2]

  • Gently heat the mixture to ensure the reaction is complete, then filter it via vacuum filtration to remove the precipitated calcium sulfate. The filtrate now contains soluble calcium ethyl sulfate.

Step 3: Conversion to this compound

  • Treat the filtrate with a solution of sodium carbonate (Na2CO3) to precipitate the calcium as calcium carbonate and form the desired this compound. This will require approximately 30-35g of Na2CO3.[2]

  • Add the sodium carbonate solution until the mixture becomes mildly basic and no more calcium carbonate precipitates.

  • Filter the solution again using vacuum filtration to remove the solid calcium carbonate.

Step 4: Isolation and Drying of the Product

  • Evaporate the water from the final filtrate using a rotary evaporator or by gentle heating on a water bath until crystals of this compound begin to form.

  • Filter the crystals and dry them thoroughly under vacuum. The product is hygroscopic and must be protected from atmospheric moisture.[2]

Visualization of Reaction Pathways

The following diagram illustrates the relationship between reaction temperature and the major products formed from the reaction of ethanol and sulfuric acid.

G cluster_input Reactants cluster_products Reaction Temperature & Products Reactants Ethanol + Conc. H₂SO₄ Product_Good Ethyl Hydrogen Sulfate (Precursor for this compound) Reactants->Product_Good < 140°C Product_Side1 Diethyl Ether Reactants->Product_Side1 140°C - 170°C Product_Side2 Ethylene Reactants->Product_Side2 > 170°C

Caption: Temperature-dependent pathways in the synthesis of ethyl hydrogen sulfate.

References

purification of sodium ethyl sulfate from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of sodium ethyl sulfate (B86663) from unreacted starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude sodium ethyl sulfate?

The primary impurities encountered after the initial synthesis are unreacted starting materials such as ethanol (B145695) and sulfuric acid (often in the form of sodium sulfate after neutralization), water, and side-products like diethyl ether.[1][2] The formation of diethyl ether is particularly favored if the reaction temperature exceeds 130-140°C.[1][3][4]

Q2: My final product is a yellowish, translucent oil or sticky solid, not the expected white crystals. What is the likely cause?

This appearance typically indicates the presence of residual water.[1] this compound is very hygroscopic, making it challenging to dry completely.[1][5] To obtain the desired pure white, crystalline product, rigorous drying steps are necessary.

Q3: How can I effectively remove unreacted sulfuric acid and sodium sulfate?

A common and effective method is a two-step neutralization process. First, excess sulfuric acid is neutralized with calcium carbonate. This forms insoluble calcium sulfate, which can be removed by filtration.[6][7][8] The soluble calcium ethyl sulfate in the filtrate is then treated with sodium carbonate. This precipitates the calcium as calcium carbonate and leaves the desired this compound in solution, which can then be isolated.[1][8]

Q4: What is the best solvent for recrystallizing this compound?

Recrystallization can be performed using anhydrous alcohols like ethanol or methanol.[2] this compound is very soluble in hot alcohols and significantly less soluble when cold.[2] For particularly stubborn, wet products, a wash or recrystallization with a mixture of anhydrous ethanol and diethyl ether (e.g., 75:25 ratio) can be effective.[1] Adding acetone (B3395972) to an alcoholic solution can also help precipitate the purified product.[9]

Q5: How can I confirm the purity of my final this compound product?

Several analytical methods can be used:

  • Sulfate Impurity Test: Dissolve a sample in water and add a few drops of barium chloride solution. The formation of a white precipitate (barium sulfate) indicates the presence of sulfate impurities.[2]

  • Melting Point Analysis: The monohydrate form of this compound has a reported melting point between 86°C and 90°C.[2][10]

  • Titration: Purity can be quantitatively determined using ion exchange titration.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Reaction time was too short, or the temperature was too low.[1][3] 2. Side Reactions: Reaction temperature was too high (>140°C), leading to the formation of diethyl ether.[1][4] 3. Hydrolysis: The product was heated under neutral or acidic conditions, causing it to revert to ethanol and sulfuric acid.[10] 4. Loss During Workup: Product is water-soluble; significant amounts may be lost in aqueous washes if not back-extracted.[11]1. Optimize Reaction: Ensure reflux occurs for 1-3 hours at a temperature of approximately 100-130°C.[1][3] 2. Control Temperature: Use an ice bath during the initial exothermic addition of sulfuric acid and maintain a gentle reflux.[1] 3. Maintain Alkaline pH: Ensure the solution is alkaline (pH > 9) before any heating or concentration steps.[10] 4. Back-Extraction: Wash any discarded aqueous layers with an organic solvent (like diethyl ether) to recover dissolved product.[11]
Product Contaminated with Sodium Sulfate/Carbonate 1. Inefficient Neutralization/Filtration: Incomplete precipitation of calcium sulfate or incomplete conversion to this compound.[1][2] 2. Excess Neutralizing Agent: Too much sodium carbonate was added during the final conversion step.[1]1. Recrystallize: Recrystallize the crude product from a suitable solvent like anhydrous ethanol. Sodium sulfate and sodium carbonate are much less soluble in ethanol than this compound.[2][9] 2. Improve Filtration: Ensure thorough filtration to remove all precipitated calcium salts before proceeding.
Final Product Will Not Crystallize (Remains Oily) 1. Presence of Water: this compound is hygroscopic and residual water will prevent crystallization.[1] 2. Presence of Diethyl Ether: If formed as a byproduct, it can interfere with crystallization.1. Anhydrous Wash/Recrystallization: Wash or recrystallize the product with a mixture of anhydrous ethanol and diethyl ether, then cool in a freezer to force crystallization.[1] 2. Vacuum Drying: Dry the filtered crystals thoroughly under vacuum to remove residual water and volatile organic solvents.[1]
Reaction Mixture Turned Dark 1. Charring: Reaction temperature was excessively high, causing decomposition and charring of the organic material.1. Discard and Repeat: It is often best to start the synthesis again, paying close attention to temperature control. 2. Strict Temperature Monitoring: Slowly drip sulfuric acid into ethanol in an ice bath to manage the initial exotherm.[1]

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound via Calcium Salt Intermediate

This method minimizes contamination from sodium sulfate by first removing sulfate ions as insoluble calcium sulfate.[1][6]

1. Synthesis of Ethyl Hydrogen Sulfate:

  • In a 500 mL round-bottom flask equipped with a stir bar and addition funnel, add 128 g of absolute ethanol.
  • Cool the flask in an ice bath.
  • Slowly add 120 g of concentrated sulfuric acid dropwise from the addition funnel while stirring. Maintain a low temperature to prevent the formation of diethyl ether.[1]
  • Once the addition is complete, remove the ice bath and reflux the solution gently for 1-3 hours. Do not allow the temperature to exceed 130°C.[1]

2. Neutralization and Removal of Excess Sulfuric Acid:

  • Cool the reaction mixture and quench it by pouring it into 600 mL of ice-cold deionized water.
  • Slowly neutralize the excess sulfuric acid by adding approximately 90 g of calcium carbonate in small portions over 30-45 minutes. Adding it too quickly can cause the carbonate to become coated with insoluble calcium sulfate, preventing complete neutralization.[1]
  • Gently heat the mixture and then filter it under vacuum to remove the precipitated calcium sulfate. The filtrate contains calcium ethyl sulfate.

3. Conversion to this compound:

  • To the filtrate, add a solution of sodium carbonate (approx. 30-35 g) until the solution becomes mildly basic and no more calcium carbonate precipitates.[1]
  • Filter the solution again under vacuum to remove the precipitated calcium carbonate. The filtrate now contains the desired this compound.

4. Isolation and Purification:

  • Evaporate the water from the filtrate until crystals begin to form.[1]
  • Cool the solution to maximize crystallization, then filter the this compound crystals.
  • Wash the crystals with a small amount of cold, anhydrous ethanol or an ethanol/diethyl ether mixture.[1]
  • Dry the final product thoroughly under vacuum. The product should be a pure white, crystalline solid.[1]

Quantitative Data Summary

ParameterValue / ConditionSource(s)
Reactant Ratio (Ethanol : H₂SO₄) ~1.1 : 1 by weight (e.g., 128g EtOH : 120g H₂SO₄)[1]
Reaction Temperature 100 - 130°C (Reflux)[1][3]
Side Reaction Temperature (Ether Formation) > 130 - 140°C[1][4]
Reaction Time 1 - 3 hours[1]
Neutralization pH Mildly basic (pH > 9 before heating)[1][10]
Reported Purity (Commercial) >98.0%[5]
Melting Point (Monohydrate) 86 - 90°C[2][10]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_neutralization Neutralization & Conversion cluster_purification Isolation & Purification A 1. Mix Ethanol & H₂SO₄ (Cold) B 2. Reflux (100-130°C) A->B 1-3 hours C 3. Quench with Ice Water B->C D 4. Add CaCO₃ (Neutralize) C->D E 5. Vacuum Filter (Remove CaSO₄) D->E F 6. Add Na₂CO₃ (Convert) E->F G 7. Vacuum Filter (Remove CaCO₃) F->G H 8. Evaporate Water & Crystallize G->H I 9. Filter Crystals H->I J 10. Wash with Anhydrous Solvent I->J K 11. Dry Under Vacuum J->K L Pure Sodium Ethyl Sulfate K->L

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G Start Crude Product Analysis Q1 Is the product oily/sticky? Start->Q1 A1_Yes Indicates Water. Wash with anhydrous EtOH/Ether & dry under vacuum. Q1->A1_Yes Yes Q2 Is the yield low? Q1->Q2 No A1_Yes->Q2 A2_Yes Check reaction temp. & time. Ensure pH > 9 before heating. Q2->A2_Yes Yes Q3 White precipitate with BaCl₂ test? Q2->Q3 No Error Side reactions likely. Review temp. control. A2_Yes->Error A3_Yes Sulfate impurity. Recrystallize from anhydrous ethanol. Q3->A3_Yes Yes End Product is Pure Q3->End No A3_Yes->End

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Drying Hygroscopic Sodium Ethyl Sulfate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the methods for drying hygroscopic sodium ethyl sulfate (B86663) crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when drying sodium ethyl sulfate?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] The primary challenges are removing this absorbed water without causing thermal decomposition, which can occur at temperatures above 160°C.[2] For the monohydrate form, the melting point is even lower, around 86-90°C, making it sensitive to heat.[3]

Q2: What are the most common methods for drying hygroscopic salts like this compound?

A2: The most common methods include:

  • Desiccation: Placing the crystals in a sealed container with a drying agent (desiccant). This is suitable for heat-sensitive compounds.[4]

  • Vacuum Oven Drying: This method uses low pressure to lower the boiling point of water, allowing for rapid drying at a lower temperature, which is ideal for heat-sensitive materials.[5][6][7]

  • Gentle Heating: Heating the salt in an oven at a controlled temperature below its decomposition point.[4]

Q3: How can I determine if my this compound crystals are sufficiently dry?

A3: The dryness of the crystals can be assessed through several methods:

  • Constant Weight: The most common method is to repeatedly weigh the sample during the drying process until a constant weight is achieved. This indicates that all the volatile components (primarily water) have been removed.

  • Karl Fischer Titration: This is a highly accurate and specific method for determining the water content in a sample.[8][9]

  • Melting Point Analysis: The melting point of the dried this compound can be compared to the literature value. The presence of water can depress and broaden the melting point range. The monohydrate form melts at approximately 86-90°C.[3]

  • Visual Inspection: Dry crystals should be free-flowing and not clump together.[10]

Q4: What is the impact of residual moisture on the purity and stability of this compound?

A4: Residual moisture can negatively impact the purity by affecting the accuracy of weighing for subsequent reactions or analyses. Furthermore, the presence of water can potentially lead to hydrolysis or other degradation pathways over time, affecting the long-term stability of the compound.

Troubleshooting Guide

Problem 1: The crystals are turning yellow or brown during oven drying.

  • Cause: This discoloration likely indicates thermal decomposition. This compound decomposes at temperatures above 160°C.[2] However, decomposition can occur at lower temperatures with prolonged heating.

  • Solution:

    • Immediately reduce the oven temperature.

    • Consider switching to a gentler drying method, such as vacuum oven drying at a lower temperature or desiccation at room temperature.[4][5]

Problem 2: The weight of the crystals is not stabilizing even after prolonged drying in a desiccator.

  • Cause:

    • The desiccant may be saturated and no longer effective at absorbing moisture.

    • The desiccator may not be properly sealed, allowing atmospheric moisture to leak in.

    • The crystal size may be large, slowing down the diffusion of water from the interior of the crystals.

  • Solution:

    • Replace the desiccant with fresh, activated drying agent.

    • Ensure the desiccator lid is properly greased and sealed.

    • If possible, gently grind the crystals to a finer powder to increase the surface area and facilitate drying.[11]

Problem 3: After drying with anhydrous sodium sulfate and filtration, the resulting solution is still cloudy.

  • Cause: The cloudiness may be due to suspended, very fine particles of the hydrated sodium sulfate that passed through the filter. It could also indicate that the solvent is still saturated with water.

  • Solution:

    • Allow the solution to stand for a longer period to let the finer particles settle.

    • Filter the solution again through a finer filter medium, such as Celite.[12]

    • Add more anhydrous sodium sulfate and stir until the newly added crystals remain free-flowing, indicating that the water has been absorbed.[10]

Data Presentation

Table 1: Comparison of Drying Methods for Hygroscopic Salts

Drying MethodOperating TemperatureDrying TimeAdvantagesDisadvantages
Desiccator Room TemperatureHours to DaysGentle, suitable for heat-sensitive materials.[4]Slow process.
Oven Drying 60 - 120°C (for stable salts)HoursFaster than desiccation.Risk of thermal decomposition if temperature is too high.[4]
Vacuum Oven 40 - 80°CHoursFast, gentle, prevents oxidation.[5][6]Requires specialized equipment.

Table 2: Common Desiccants and Their Properties

DesiccantRelative Drying EfficiencyRegeneration TemperatureNotes
Silica Gel Good120°C (250°F)[13]Often contains a color indicator for saturation.
Anhydrous Calcium Sulfate (Drierite) Excellent230°CFast-acting.
Anhydrous Sodium Sulfate Moderate105°C[14]High capacity for water.[10]
Phosphorus Pentoxide SuperiorNot RegenerableExtremely efficient but corrosive and hazardous.

Experimental Protocols

Protocol 1: Drying this compound using a Vacuum Oven
  • Preparation: Place a thin layer of this compound crystals in a clean, dry, and pre-weighed glass dish.

  • Loading: Place the dish in the vacuum oven.

  • Drying Conditions:

    • Set the oven temperature to a moderate level, for example, 50-60°C, to avoid any risk of decomposition.

    • Gradually apply vacuum to the oven, aiming for a pressure below 100 mbar.[15]

  • Drying Process: Continue drying under vacuum for several hours.

  • Monitoring:

    • Periodically release the vacuum with an inert gas like nitrogen, remove the sample, and weigh it.

    • Repeat the drying and weighing cycles until a constant weight is achieved (two consecutive weighings are within an acceptable range, e.g., ±0.1 mg).

  • Completion: Once a constant weight is reached, turn off the oven and allow it to cool to room temperature before removing the dried sample. Store the dried crystals in a tightly sealed container, preferably in a desiccator.

Protocol 2: Drying this compound using a Desiccator
  • Desiccant Preparation: Ensure the desiccant at the bottom of the desiccator is fresh and active. If using a regenerable desiccant, ensure it has been properly regenerated according to the manufacturer's instructions.

  • Sample Preparation: Spread the this compound crystals in a thin layer on a watch glass or in a shallow dish to maximize the surface area exposed to the dry atmosphere.

  • Desiccation: Place the sample inside the desiccator on the support plate above the desiccant.

  • Sealing: Ensure the desiccator lid is properly greased and sealed to create an airtight environment.

  • Drying: Allow the sample to dry for an extended period (24-48 hours or longer).

  • Monitoring: Periodically remove the sample and weigh it. Return it to the desiccator and repeat the process until a constant weight is achieved.

  • Storage: Once dry, store the crystals in a tightly sealed container.

Protocol 3: Determination of Residual Water by Karl Fischer Titration
  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This includes conditioning the titration cell to a low, stable drift.

  • Titer Determination: Accurately determine the titer of the Karl Fischer reagent using a certified water standard or sodium tartrate dihydrate.[16]

  • Sample Preparation: Accurately weigh a suitable amount of the dried this compound crystals and dissolve them in an appropriate anhydrous solvent (e.g., methanol).

  • Titration: Inject the sample solution into the conditioned titration cell. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content of the sample based on the amount of reagent consumed and the predetermined titer.

Mandatory Visualizations

Drying_Workflow cluster_prep Preparation cluster_drying Drying Methods cluster_analysis Analysis cluster_result Result start Hygroscopic This compound Vacuum_Oven Vacuum Oven Drying start->Vacuum_Oven Desiccator Desiccator Drying start->Desiccator Constant_Weight Achieve Constant Weight Vacuum_Oven->Constant_Weight Desiccator->Constant_Weight KF_Titration Karl Fischer Titration Constant_Weight->KF_Titration Optional Verification end Dry Sodium Ethyl Sulfate Constant_Weight->end KF_Titration->end

Caption: Experimental workflow for drying this compound.

Drying_Decision_Tree Start Start: Need to dry This compound Heat_Sensitivity Is the sample thermally sensitive? Start->Heat_Sensitivity Speed Is rapid drying required? Heat_Sensitivity->Speed Yes Oven_Drying Use Gentle Oven Drying Heat_Sensitivity->Oven_Drying No Equipment Is a vacuum oven available? Speed->Equipment Yes Desiccator Use Desiccator Speed->Desiccator No Vacuum_Oven Use Vacuum Oven Equipment->Vacuum_Oven Yes Equipment->Desiccator No

Caption: Decision tree for selecting a drying method.

References

Technical Support Center: Purification of Sodium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of sodium sulfate (B86663) impurity from sodium ethyl sulfate.

Troubleshooting Guides

Issue: Low Yield of this compound After Recrystallization

Question: After recrystallizing my this compound product from ethanol (B145695), the final yield is significantly lower than expected. What could be the cause and how can I improve it?

Answer:

Low recovery of this compound after recrystallization is a common issue that can be attributed to several factors. The primary reason is often related to the solvent volume and temperature during the procedure.

Possible Causes and Solutions:

  • Excessive Solvent: Using too much hot solvent to dissolve the crude this compound will result in a significant portion of the product remaining in the solution upon cooling, thus reducing the yield.[1][2]

    • Solution: Use the minimum amount of near-boiling solvent necessary to fully dissolve the crude product. It is better to add the solvent in small portions to a heated suspension of the crude material until it just dissolves.[2] If you have already used too much solvent, you can carefully evaporate some of it to concentrate the solution before cooling.[1]

  • Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, product can be lost.

    • Solution: Ensure your filtration apparatus (e.g., funnel, filter paper) is pre-heated to prevent premature crystallization.[3] Using a slight excess of hot solvent can also help prevent this, but be mindful of the impact on the final yield. The excess solvent can be evaporated after filtration.

  • Incomplete Precipitation: The cooling process might not be sufficient to precipitate the maximum amount of this compound.

    • Solution: After allowing the solution to cool slowly to room temperature, place it in an ice bath to maximize crystallization.[2]

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the purified product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.[2]

Issue: Sodium Sulfate Impurity Still Present After Recrystallization

Question: I have performed a recrystallization, but my this compound is still contaminated with sodium sulfate. How can I improve the purity?

Answer:

The persistence of sodium sulfate impurity after recrystallization is typically due to its insolubility in the recrystallization solvent and potential trapping within the this compound crystals.

Possible Causes and Solutions:

  • Use of Anhydrous Ethanol: The presence of water in the ethanol will increase the solubility of sodium sulfate, making its removal less efficient.[4][5]

    • Solution: Use anhydrous ethanol for the recrystallization. If anhydrous ethanol is not available, a drying agent can be used to dry the ethanolic solution of the crude product before recrystallization, followed by filtration to remove the drying agent and any precipitated sodium sulfate.[4]

  • Insufficient Washing: Sodium sulfate particles can adhere to the surface of the this compound crystals.

    • Solution: Ensure the collected crystals are washed thoroughly with a small amount of ice-cold anhydrous ethanol to remove any adhering sodium sulfate.

  • Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.[6]

    • Solution: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Avoid shocking the solution by placing it directly in an ice bath from a high temperature.[6]

Issue: The Product "Oils Out" Instead of Crystallizing

Question: During the cooling process, my this compound separated as an oily layer instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[1] This is more common with impure compounds.

Possible Causes and Solutions:

  • High Impurity Level: A significant amount of impurity can lower the melting point of the mixture.

    • Solution: Try adding a small amount of additional hot solvent to the oily mixture to redissolve it, and then allow it to cool more slowly.[1][6] If this fails, it may be necessary to perform a preliminary purification step, such as a hot filtration of a more dilute solution, to remove some of the impurities before attempting recrystallization again.

  • Inappropriate Solvent: The chosen solvent system may not be ideal for your specific product and impurity profile.

    • Solution: If using a mixed solvent system, adjusting the ratio of the solvents can sometimes resolve the issue.[1] Alternatively, selecting a different recrystallization solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for removing sodium sulfate from this compound?

A1: Anhydrous ethanol is the most effective and commonly cited solvent for this purification.[4] this compound is soluble in hot ethanol, while sodium sulfate is insoluble.[7] This significant difference in solubility allows for the separation of the two compounds by filtration of the hot solution to remove the insoluble sodium sulfate, followed by crystallization of the this compound from the filtrate upon cooling.

Q2: How can I determine the purity of my this compound after recrystallization?

A2: Several methods can be used to assess the purity of your final product:

  • Melting Point Analysis: A pure compound will have a sharp melting point range. The presence of impurities will typically cause the melting point to be depressed and broader.

  • Analytical Techniques: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify impurities.[4]

  • Qualitative Test for Sulfate Ions: A simple qualitative test can be performed by dissolving a small amount of the purified product in water and adding a few drops of a barium chloride solution. The formation of a white precipitate (barium sulfate) indicates the presence of sulfate ions, suggesting residual sodium sulfate impurity.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system can be effective. For instance, a mixture of ethanol and diethyl ether has been suggested.[4] Typically, the crude product is dissolved in a minimal amount of the "good" solvent (in which it is more soluble, e.g., hot ethanol), and then the "poor" solvent (in which it is less soluble, e.g., diethyl ether) is added dropwise until the solution becomes slightly cloudy. The solution is then heated to redissolve the precipitate and allowed to cool slowly.

Data Presentation

Table 1: Solubility of Sodium Sulfate in Ethanol-Water Mixtures at 298.15 K (25 °C)

Ethanol Mass Fraction (%)Sodium Sulfate Molality (mol/kg)
01.957
100.843
200.316
300.105
400.036
500.013
600.005
700.002
800.001
90< 0.001
100Insoluble[7]

Data adapted from J. Chem. Eng. Data 2011, 56, 4, 1494–1499.[8]

Experimental Protocols

Protocol: Recrystallization of this compound from Anhydrous Ethanol

This protocol outlines the procedure for purifying crude this compound containing sodium sulfate impurity.

Materials:

  • Crude this compound

  • Anhydrous ethanol

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of anhydrous ethanol and a boiling chip. Heat the mixture to boiling while stirring. Continue to add small portions of hot anhydrous ethanol until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble sodium sulfate is observed in the hot solution, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through them. Quickly filter the hot solution to remove the insoluble sodium sulfate.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any residual impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound add_ethanol Add minimal hot anhydrous ethanol start->add_ethanol dissolve Complete Dissolution add_ethanol->dissolve hot_filtration Hot Filtration (removes Na2SO4) dissolve->hot_filtration cool_rt Cool to Room Temperature hot_filtration->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold anhydrous ethanol vacuum_filtration->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Troubleshooting cluster_solutions_yield Low Yield Solutions cluster_solutions_impurity Impurity Solutions cluster_solutions_oiling Oiling Out Solutions start Recrystallization Outcome low_yield Low Yield? start->low_yield impurity Impurity Present? start->impurity oiling_out Oiling Out? start->oiling_out reduce_solvent Reduce solvent volume low_yield->reduce_solvent Yes preheat_funnel Pre-heat filtration apparatus low_yield->preheat_funnel Yes ice_bath_cool Use ice bath for cooling low_yield->ice_bath_cool Yes cold_wash Wash with ice-cold solvent low_yield->cold_wash Yes success Successful Purification low_yield->success No anhydrous Use anhydrous ethanol impurity->anhydrous Yes thorough_wash Wash crystals thoroughly impurity->thorough_wash Yes slow_cool Cool solution slowly impurity->slow_cool Yes impurity->success No add_solvent Add more hot solvent and cool slowly oiling_out->add_solvent Yes change_solvent Change solvent system oiling_out->change_solvent Yes oiling_out->success No

Caption: Troubleshooting logic for recrystallization issues.

References

troubleshooting low yield in sodium ethyl sulfate preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the preparation of sodium ethyl sulfate (B86663), particularly in addressing issues of low yield.

Troubleshooting Guide: Low Yield in Sodium Ethyl Sulfate Preparation

Low yields can be attributed to several factors during the synthesis and purification process. This guide provides a systematic approach to identifying and resolving common issues.

Problem IDIssuePotential CauseRecommended Solution
LY-01 Low yield of crude ethyl hydrogen sulfate Incorrect Reaction Temperature: Temperatures above 140°C favor the formation of diethyl ether, while temperatures exceeding 170°C can lead to the decomposition of ethyl hydrogen sulfate into ethylene (B1197577) and sulfuric acid.[1]Maintain a strict reaction temperature below 140°C. For the reaction of ethanol (B145695) and concentrated sulfuric acid, cooling the mixture (0-5°C) during the initial exothermic addition can help prevent side reactions.[1] A study suggests that the reaction is complete in 10 minutes at 70°C with 95% sulfuric acid and 99.9% ethanol.[2]
Incomplete Reaction: Insufficient reaction time or improper mixing can lead to unreacted starting materials.Ensure vigorous stirring throughout the reaction. For the sulfuric acid and ethanol method, a reflux period of at least 45 minutes to 3 hours is often recommended.[3][4]
Use of Non-Anhydrous Reagents: The presence of water can shift the equilibrium of the esterification reaction back towards the reactants, reducing the yield of ethyl hydrogen sulfate.[1]Use absolute ethanol and concentrated sulfuric acid. Anhydrous sodium sulfate can be used as a dehydrating agent to remove water formed during the reaction.[1]
LY-02 Product loss during neutralization Incomplete Neutralization: If the excess sulfuric acid is not fully neutralized, the acidic conditions can cause hydrolysis of the ethyl hydrogen sulfate back to ethanol and sulfuric acid, especially at elevated temperatures.[5]Carefully monitor the pH during neutralization with calcium carbonate or sodium carbonate. Ensure the final solution is neutral or slightly alkaline.[4][6] Add the neutralizing agent slowly and in portions to avoid vigorous foaming and potential loss of product.[4]
Co-precipitation of Product: The desired this compound can be trapped within the precipitated calcium sulfate or calcium carbonate, leading to losses during filtration.Heat the mixture to about 60°C before filtering to increase the solubility of the salts and ensure a more efficient separation.[7] Wash the filter cake with a small amount of hot water to recover any entrapped product.[7]
LY-03 Low yield of purified this compound Hydrolysis during Workup: Prolonged heating of the aqueous solution of this compound, especially if it is not sufficiently alkaline, can lead to hydrolysis.[6]Evaporate the water under reduced pressure or on a water bath at a moderate temperature. Ensure the solution remains slightly alkaline (pH 8-9) to minimize decomposition.[6]
Incomplete Crystallization: If the solution is not sufficiently concentrated or cooled, a significant amount of the product may remain in the mother liquor.Evaporate the filtrate until a sample crystallizes upon cooling. Then, cool the solution thoroughly in an ice-water bath to maximize crystal formation.[7] A second crop of crystals can often be obtained by further concentrating the filtrate.[7]
Purification Losses: Multiple recrystallization steps can lead to a decrease in the overall yield.To purify the product, recrystallization from anhydrous ethanol or a mixture of ethanol and diethyl ether can be effective.[4] Washing the final crystals with a cold solvent can also remove impurities without significant product loss.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for preparing this compound?

A1: There are two primary methods for the laboratory preparation of this compound:

  • Method 1 (Ethanol and Sulfuric Acid): This involves the reaction of ethanol with concentrated sulfuric acid to form ethyl hydrogen sulfate. The excess sulfuric acid is then neutralized with calcium carbonate, and the resulting calcium ethyl sulfate is treated with sodium carbonate to yield this compound and precipitate calcium carbonate.[1][8][9]

  • Method 2 (Ethanol and Oleum): This method involves the reaction of absolute ethanol with oleum (B3057394) (fuming sulfuric acid). The resulting mixture is then directly neutralized with sodium carbonate to produce this compound.[7][8]

Q2: Why is temperature control so critical during the initial reaction?

A2: Temperature control is crucial to prevent side reactions that significantly lower the yield. If the temperature rises above 140°C, a competing reaction that forms diethyl ether becomes dominant.[1][10] At temperatures above 170°C, with an excess of sulfuric acid, the ethyl hydrogen sulfate can decompose to ethylene.[1]

Q3: How can I be sure that the neutralization step is complete?

A3: The neutralization should be monitored using litmus (B1172312) paper or a pH meter. Add the neutralizing agent (e.g., calcium carbonate or sodium carbonate) portion-wise with stirring until the solution is neutral or slightly alkaline to litmus paper.[7] Be cautious as the addition of carbonate will cause frothing due to the evolution of carbon dioxide.[4][8]

Q4: What is the best way to purify the final this compound product?

A4: Recrystallization is a common purification method. This compound is soluble in hot methanol (B129727) and ethanol, but less so in cold alcohol, which allows for purification.[3] It is reportedly insoluble in acetone (B3395972) and anhydrous alcohol, which can be used to wash away impurities.[3] A 75:25 mixture of anhydrous ethanol and diethyl ether has also been used for recrystallization and washing.[4]

Q5: My final product is a sticky solid, not crystalline. What could be the cause?

A5: A non-crystalline or sticky product often indicates the presence of water or other impurities. This compound is hygroscopic.[4] Ensure the product is thoroughly dried, for example, in a desiccator over calcium chloride.[7] If impurities are present, recrystallization may be necessary to obtain a crystalline solid.

Quantitative Data Summary

ParameterMethod 1 (Ethanol + H₂SO₄)Method 2 (Ethanol + Oleum)Source
Reactant Ratio 40 mL ethanol to 16 mL sulfuric acid2 moles absolute ethanol to 1 mole 20% Oleum[7][8]
Reaction Temperature Boiling, but kept below 140°CMaintained at 45°C[1][7][8]
Neutralization Agent Calcium carbonate followed by sodium carbonateAnhydrous sodium carbonate[7][8]
Reported Yield Not explicitly stated for the full process in a single source.85% of theoretical yield[7][8]

Detailed Experimental Protocols

Method 1: Preparation from Ethanol and Sulfuric Acid
  • Esterification: In a round-bottom flask equipped with a reflux condenser, cautiously add 16 mL of concentrated sulfuric acid to 40 mL of absolute ethanol with cooling and swirling.[8]

  • Heating: Heat the mixture to boiling and maintain a gentle reflux for at least 45 minutes. Ensure the temperature does not exceed 140°C.[1][3]

  • Cooling and Dilution: Allow the mixture to cool and then pour it into a beaker containing crushed ice.

  • First Neutralization: Slowly add powdered calcium carbonate in small portions with constant stirring until the solution is neutral to litmus paper. This will precipitate calcium sulfate.[7]

  • Filtration: Heat the mixture to approximately 60°C and filter it through a Buchner funnel to remove the calcium sulfate. Wash the filter cake with a small amount of hot water and combine the washings with the filtrate.[7]

  • Second Neutralization: To the filtrate, add a concentrated solution of sodium carbonate dropwise until the solution is slightly alkaline. This will precipitate calcium carbonate.[7]

  • Final Filtration: Filter the solution to remove the calcium carbonate.

  • Crystallization: Evaporate the filtrate on a water bath until a sample crystallizes upon cooling. Then, cool the solution in an ice bath to induce crystallization.[7]

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold anhydrous ethanol, and dry them in a desiccator over calcium chloride.[7]

Method 2: Preparation from Ethanol and Oleum
  • Reaction Setup: Place one mole of 20% Oleum in a beaker equipped with a dropping funnel and a means for temperature control (e.g., an ice bath).

  • Addition of Ethanol: Slowly add two moles of absolute ethanol from the dropping funnel to the oleum. Maintain the reaction temperature at 45°C throughout the addition.[7]

  • Neutralization: Once the addition is complete, neutralize the solution with anhydrous sodium carbonate. Add the sodium carbonate carefully in small portions to control the evolution of carbon dioxide.[7]

  • Workup: The workup would proceed with filtration to remove any solids, followed by concentration of the filtrate and crystallization as described in Method 1.

Visualizations

experimental_workflow cluster_esterification Esterification cluster_neutralization Neutralization & Purification cluster_isolation Product Isolation start Ethanol + Sulfuric Acid reflux Reflux (<140°C) start->reflux Heat neutralize_ca Add CaCO3 reflux->neutralize_ca Cool & Dilute filter_ca Filter CaSO4 neutralize_ca->filter_ca neutralize_na Add Na2CO3 filter_ca->neutralize_na filter_na Filter CaCO3 neutralize_na->filter_na evaporate Evaporate Water filter_na->evaporate crystallize Crystallize evaporate->crystallize dry Dry Crystals crystallize->dry end Sodium Ethyl Sulfate dry->end Final Product

Caption: Workflow for the synthesis of this compound via the ethanol and sulfuric acid method.

troubleshooting_low_yield start Low Yield Observed check_temp Was reaction temp > 140°C? start->check_temp check_reagents Were reagents anhydrous? check_temp->check_reagents No side_reactions Side reactions likely (ether/ethylene formation). Control temperature strictly. check_temp->side_reactions Yes check_neutralization Was neutralization complete (pH neutral/alkaline)? check_reagents->check_neutralization Yes hydrolysis_start Equilibrium shifted to reactants. Use anhydrous reagents. check_reagents->hydrolysis_start No check_workup Was workup heating prolonged or acidic? check_neutralization->check_workup Yes incomplete_neutralization Incomplete removal of H2SO4 caused product hydrolysis. Monitor pH carefully. check_neutralization->incomplete_neutralization No hydrolysis_workup Product hydrolyzed during workup. Evaporate at lower temp and maintain alkaline pH. check_workup->hydrolysis_workup Yes solution Implement Corrective Actions check_workup->solution No side_reactions->solution hydrolysis_start->solution incomplete_neutralization->solution hydrolysis_workup->solution

Caption: Decision tree for troubleshooting low yield in this compound preparation.

References

Technical Support Center: Characterization of Impurities in Crude Sodium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the characterization of impurities in crude sodium ethyl sulfate (B86663).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude sodium ethyl sulfate?

A1: Crude this compound can contain several process-related and degradation impurities. The most common ones include:

  • Inorganic Salts: Sodium sulfate and sodium bisulfate are common byproducts of the synthesis and neutralization steps.[1][2] Their presence can be detected by qualitative tests and quantified using techniques like gravimetric analysis.

  • Residual Reactants: Unreacted ethanol (B145695) and sulfuric acid may remain in the crude product.

  • Side-Reaction Products: Diethyl ether can form if the reaction temperature exceeds 140°C, and ethylene (B1197577) can be produced at temperatures above 170°C in the presence of excess sulfuric acid.[3][4]

  • Genotoxic Impurities: Diethyl sulfate, a potential genotoxic impurity, can be present and requires sensitive analytical methods for detection and quantification.[5][6][7]

  • Water: this compound can exist as a monohydrate, and water content can vary.[1][2]

  • Neutralizing Agents: Residual neutralizing agents like calcium carbonate, sodium carbonate, or sodium bicarbonate may be present.[1][2][3][8]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound monohydrate is typically a white, crystalline solid, often described as resembling cauliflower.[1][2] The melting point of the monohydrate is reported to be in the range of 86-90°C.[1][2][9] A lower or broader melting point range can be indicative of impurities.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution is critical for the stability of this compound. It is more stable under slightly alkaline conditions (pH around 9).[2][9] In neutral or acidic aqueous solutions, it is prone to hydrolysis, reverting to ethanol and sodium bisulfate.[2] Therefore, maintaining an alkaline pH during purification and storage is crucial to prevent degradation.

Q4: What are the recommended analytical techniques for characterizing crude this compound?

A4: A combination of techniques is recommended for a comprehensive characterization:

  • Spectroscopy: ¹H and ¹³C NMR for structural confirmation and identification of organic impurities.[3] ATR-IR can confirm the presence of key functional groups.[3]

  • Chromatography: HPLC, particularly with derivatization, is suitable for quantifying genotoxic impurities like diethyl sulfate.[10][11] LC/MS/MS offers high sensitivity for detecting and quantifying ethyl sulfate and related compounds.[12][13][14] GC/MS can also be employed for purity assessment.[9]

  • Titration: Karl Fischer titration is the standard method for determining water content.[5][12] Ion exchange titration can be used for purity assays.[15]

  • Physical and Chemical Tests: Melting point determination, pH measurement, and qualitative tests for inorganic ions (e.g., barium chloride test for sulfates) are useful preliminary checks.[1][2][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of crude this compound.

Problem 1: Low Purity or Yield After Synthesis
Symptom Possible Cause Troubleshooting Step
Oily appearance, low melting pointPresence of diethyl ether.Control Reaction Temperature: Ensure the reaction temperature does not exceed 140°C to prevent the formation of diethyl ether.[3][4] Use a controlled heating mantle and a thermometer.
Acidic pH of the productIncomplete neutralization or product degradation.Ensure Proper Neutralization: Monitor the pH during neutralization and maintain it at a slightly alkaline level (around pH 9) to prevent hydrolysis.[2][9]
High water contentInadequate drying.Effective Drying: Use an appropriate drying agent like anhydrous sodium sulfate to remove water from the reaction mixture.[5][9][16] Consider vacuum drying at a low temperature.
Presence of inorganic saltsInefficient removal of byproducts.Recrystallization: Purify the crude product by recrystallization from a suitable solvent like anhydrous ethanol to remove inorganic salt impurities.[2][9]
Problem 2: Inconsistent Analytical Results
Symptom Possible Cause Troubleshooting Step
Broad or shifted peaks in NMRPresence of multiple impurities or residual solvent.Purify Sample: Recrystallize the sample before analysis. Ensure the sample is completely dry and free of residual solvents.
Non-reproducible HPLC resultsSample instability, improper sample preparation.Maintain pH: Prepare all sample and standard solutions in a slightly alkaline buffer to prevent hydrolysis of this compound.
Variable water contentHygroscopic nature of the sample.Proper Sample Handling: Store the sample in a desiccator and handle it in a low-humidity environment to prevent moisture absorption.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound and its impurities.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂H₅NaO₄S[17]
Molecular Weight148.11 g/mol [17]
Melting Point (Monohydrate)86-90 °C[1][2][9]
AppearanceWhite, crystalline solid[2]
pH (of pure substance in solution)Slightly alkaline[2][9]

Table 2: Analytical Methods for Impurity Quantification

ImpurityAnalytical MethodKey ParametersReference(s)
Diethyl SulfateHPLC (with derivatization)Pre-column derivatization with sodium phenoxide. Detection at 218 nm.[10]
Diethyl SulfateGC-FPDAdsorption on silica (B1680970) gel, desorption with acetone.[6][7]
WaterKarl Fischer TitrationCoulometric or volumetric method.[5][12]
Sodium SulfateGravimetric AnalysisPrecipitation with Barium Chloride.[18][19]
Sodium IonFlame TestGolden-yellow flame indicates the presence of sodium.[20]

Experimental Protocols

Protocol 1: Qualitative Test for Sulfate Impurities (Barium Chloride Test)

Objective: To detect the presence of sodium sulfate or sodium bisulfate impurities.

Materials:

  • Crude this compound sample

  • Deionized water

  • Dilute Hydrochloric Acid (HCl)

  • Barium Chloride (BaCl₂) solution (5% w/v)

Procedure:

  • Dissolve a small amount of the crude this compound sample in deionized water.

  • Acidify the solution with a few drops of dilute hydrochloric acid. This is to prevent the precipitation of other barium salts like barium carbonate.

  • Add a few drops of the barium chloride solution.

  • Observation: The formation of a white precipitate (barium sulfate) indicates the presence of sulfate impurities.[1]

Protocol 2: Quantification of Diethyl Sulfate by HPLC with Pre-Column Derivatization

Objective: To quantify the potential genotoxic impurity, diethyl sulfate. This protocol is based on a published method.[10]

Materials:

  • Crude this compound sample

  • Sodium phenoxide (derivatizing agent)

  • Acetonitrile (B52724) (HPLC grade)

  • Sodium dihydrogen orthophosphate (for mobile phase)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column.

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the crude this compound sample.

    • Dissolve the sample in a suitable solvent.

    • Add a solution of sodium phenoxide to the sample solution.

    • Heat the mixture to facilitate the derivatization reaction.

  • HPLC Analysis:

    • Column: C18 column.

    • Mobile Phase: A gradient of 0.01 M sodium dihydrogen orthophosphate in water (A) and acetonitrile (B).

    • Flow Rate: 1.5 mL/min.

    • Detection Wavelength: 218 nm.

    • Injection Volume: 30 µL.

  • Quantification:

    • Prepare a calibration curve using standards of derivatized diethyl sulfate.

    • Calculate the concentration of diethyl sulfate in the sample based on the peak area from the chromatogram and the calibration curve.

Visualizations

experimental_workflow cluster_synthesis Crude this compound Synthesis cluster_analysis Impurity Characterization cluster_purification Purification synthesis Ethanol + Sulfuric Acid neutralization Neutralization (e.g., with Na2CO3) synthesis->neutralization crude_product Crude Product neutralization->crude_product physical_tests Physical Tests (MP, pH) crude_product->physical_tests Initial Assessment qualitative_tests Qualitative Tests (e.g., BaCl2) crude_product->qualitative_tests Screening chromatography Chromatography (HPLC, GC/MS) crude_product->chromatography Quantification spectroscopy Spectroscopy (NMR, IR) crude_product->spectroscopy Structural ID titration Titration (Karl Fischer) crude_product->titration Water Content recrystallization Recrystallization crude_product->recrystallization drying Drying recrystallization->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for Synthesis, Characterization, and Purification.

troubleshooting_logic start Crude Product Analysis purity_check Purity < Specification? start->purity_check impurity_id Identify Impurities purity_check->impurity_id Yes end_pass Product Meets Specification purity_check->end_pass No inorganic Inorganic Salts Detected? impurity_id->inorganic organic Organic Impurities Detected? inorganic->organic No recrystallize Action: Recrystallize inorganic->recrystallize Yes optimize_synthesis Action: Optimize Synthesis (Temp, pH control) organic->optimize_synthesis Yes end_fail Further Investigation Required organic->end_fail No recrystallize->purity_check optimize_synthesis->purity_check

Caption: Troubleshooting Logic for Impurity Analysis.

References

Technical Support Center: Optimizing the Neutralization of Sodium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of the sodium ethyl sulfate (B86663) neutralization step. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for neutralizing ethyl hydrogen sulfate to produce sodium ethyl sulfate?

A1: There are two primary methods for the neutralization of ethyl hydrogen sulfate:

  • Direct Neutralization: This method involves the direct addition of a sodium-based neutralizing agent, such as sodium carbonate or sodium hydroxide, to the ethyl hydrogen sulfate solution.[1]

  • Indirect Neutralization (Two-Step Method): This approach first involves neutralizing the crude ethyl hydrogen sulfate solution with calcium carbonate. This step precipitates the excess sulfuric acid as insoluble calcium sulfate. The resulting soluble calcium ethyl sulfate is then treated with sodium carbonate, which precipitates calcium carbonate and leaves the desired this compound in the solution.[1][2][3]

Q2: What are the main challenges encountered during the neutralization step?

A2: Researchers may face several challenges during the neutralization of ethyl hydrogen sulfate, including:

  • Formation of Byproducts: Elevated temperatures can lead to the formation of diethyl ether.[3]

  • Product Decomposition: this compound can hydrolyze back to ethanol (B145695) and sodium bisulfate, particularly in neutral or acidic aqueous solutions at elevated temperatures.[4][5]

  • Incomplete Neutralization: The neutralizing agent, especially calcium carbonate, can become coated with insoluble calcium sulfate, preventing it from reacting completely.[3]

  • Difficult Filtration: The precipitation of fine inorganic salts can lead to slow and difficult filtration.

  • Hygroscopic Nature of the Product: this compound is hygroscopic, making it challenging to dry completely.[3]

Q3: Why is temperature control so critical during the synthesis and neutralization of this compound?

A3: Temperature control is crucial to prevent the formation of unwanted byproducts. The reaction of ethanol with sulfuric acid is exothermic.[3] If the temperature rises above 140°C, a side reaction producing diethyl ether can occur.[3] Furthermore, at temperatures exceeding 170°C in the presence of excess sulfuric acid, ethyl hydrogen sulfate can decompose to ethylene (B1197577) and sulfuric acid.[3]

Q4: What is the optimal pH for the final this compound solution?

A4: To prevent hydrolysis of the final product, the solution should be slightly alkaline. A pH of around 8-9 is often recommended.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete initial esterification reaction. 2. Hydrolysis of this compound during neutralization or workup. 3. Mechanical losses during filtration of fine precipitates.1. Ensure the esterification reaction is driven to completion, potentially by using a dehydrating agent like anhydrous sodium sulfate. 2. Maintain a slightly alkaline pH (8-9) during and after neutralization, especially if heating is required for concentration.[4][5] 3. Use appropriate filtration techniques, such as a Buchner funnel, and ensure complete transfer of the product.
Product is Contaminated with Inorganic Salts (e.g., Sodium Sulfate, Sodium Carbonate) 1. Use of excess neutralizing agent. 2. Co-precipitation during crystallization.1. Carefully control the addition of the neutralizing agent, monitoring the pH. 2. Recrystallize the final product from a suitable solvent system, such as an ethanol/ether mixture, to remove insoluble inorganic salts.
Formation of an Oily Layer (Diethyl Ether) Reaction temperature was too high during the initial esterification step.Maintain strict temperature control, keeping the reaction temperature below 140°C.[3]
Slow or Clogged Filtration 1. Precipitation of very fine calcium sulfate or calcium carbonate particles. 2. The solution is too viscous.1. Heating the mixture to around 60°C before filtration can sometimes improve the filtration rate.[1] Consider using a filter aid. 2. Dilute the mixture with a small amount of hot water to reduce viscosity before filtration.
Product is Difficult to Dry and Remains Tacky This compound is highly hygroscopic.[3]Dry the product thoroughly under vacuum. A final wash with a volatile, anhydrous solvent mixture like ethanol/ether can aid in drying.[3]
Final Product is Acidic Incomplete neutralization or absorption of atmospheric CO2.Ensure complete neutralization to a slightly alkaline pH. Store the final product in a tightly sealed container.

Experimental Protocols

Method 1: Indirect Neutralization via Calcium Salt

This method is a two-step process that first removes excess sulfuric acid as calcium sulfate.

Part 1: Synthesis of Ethyl Hydrogen Sulfate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 128g of absolute ethanol.

  • Cool the flask in an ice bath.

  • Slowly add 120g of concentrated sulfuric acid from the dropping funnel with constant stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, gently reflux the mixture for 1-3 hours. Do not allow the temperature to exceed 130°C to minimize the formation of diethyl ether.[3]

Part 2: Neutralization and Conversion to Sodium Salt

  • Cool the reaction mixture and quench it by pouring it into 600mL of ice-cold water.

  • Slowly add finely powdered calcium carbonate in small portions with vigorous stirring until the solution is neutral to litmus (B1172312) paper. This will precipitate the excess sulfuric acid as calcium sulfate.

  • Heat the mixture to approximately 60°C and filter using a Buchner funnel to remove the calcium sulfate.[1] Wash the filter cake with a small amount of hot water and combine the filtrates.

  • To the filtrate containing calcium ethyl sulfate, add a concentrated solution of sodium carbonate dropwise with stirring until the solution is slightly alkaline (pH 8-9). This will precipitate calcium carbonate.

  • Filter off the precipitated calcium carbonate.

  • Evaporate the filtrate on a water bath to concentrate the solution until crystallization begins.

  • Cool the solution to induce further crystallization, and collect the this compound crystals by filtration.

  • Dry the crystals under vacuum.

Method 2: Direct Neutralization

This method involves the direct neutralization of the acidic reaction mixture with a sodium-based reagent.

  • Follow Part 1 as described in Method 1 for the synthesis of ethyl hydrogen sulfate.

  • After the reflux period, cool the reaction mixture.

  • Slowly and carefully neutralize the cooled mixture with a saturated solution of sodium carbonate or with solid anhydrous sodium carbonate added in small portions. Be cautious as this will cause the evolution of carbon dioxide gas.[1]

  • Continue adding the neutralizing agent until the solution is slightly alkaline.

  • Filter to remove any precipitated sodium sulfate.

  • Concentrate the filtrate by evaporation and crystallize the this compound as described in Method 1.

Visualizing the Process and Troubleshooting

Experimental Workflow

experimental_workflow start Start esterification Esterification: Ethanol + Sulfuric Acid start->esterification cooling1 Cooling esterification->cooling1 neutralization Neutralization cooling1->neutralization indirect_neut Indirect Neutralization: Add CaCO3 neutralization->indirect_neut Method 1 direct_neut Direct Neutralization: Add Na2CO3 / NaOH neutralization->direct_neut Method 2 filter1 Filter CaSO4 indirect_neut->filter1 na2co3_add Add Na2CO3 filter1->na2co3_add filter2 Filter CaCO3 na2co3_add->filter2 concentration Concentration: Evaporation filter2->concentration filter3 Filter Na2SO4 direct_neut->filter3 filter3->concentration crystallization Crystallization concentration->crystallization drying Drying under Vacuum crystallization->drying end_product This compound drying->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

troubleshooting_tree start Problem Encountered low_yield Low Yield? start->low_yield contamination Product Contaminated? start->contamination oily_layer Oily Layer Present? start->oily_layer check_hydrolysis Check for Hydrolysis: Maintain pH 8-9 low_yield->check_hydrolysis Yes check_esterification Optimize Esterification: Use Dehydrating Agent low_yield->check_esterification Yes recrystallize Recrystallize Product contamination->recrystallize Yes check_neut_amount Control Neutralizing Agent Addition contamination->check_neut_amount Yes check_temp Control Esterification Temperature (<140°C) oily_layer->check_temp Yes solution1 Solution check_hydrolysis->solution1 check_esterification->solution1 solution2 Solution recrystallize->solution2 check_neut_amount->solution2 solution3 Solution check_temp->solution3

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Sodium Ethyl Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium ethyl sulfate (B86663). The information is designed to address common challenges encountered during laboratory-scale experiments and to provide insights into potential issues during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing sodium ethyl sulfate?

A1: The most common methods for synthesizing this compound involve the reaction of ethanol (B145695) with a sulfating agent, followed by neutralization. The primary sulfating agents used are:

  • Sulfuric Acid: Ethanol is reacted with concentrated sulfuric acid to form ethyl hydrogen sulfate, which is then neutralized with a sodium base (e.g., sodium carbonate or sodium hydroxide) to yield this compound.[1][2]

  • Oleum (Fuming Sulfuric Acid): This is a more reactive sulfating agent and can lead to higher initial reaction rates. The subsequent neutralization step is similar to the sulfuric acid method.[1][2]

  • Sulfur Trioxide Complexes: Using complexes of sulfur trioxide (e.g., with pyridine (B92270) or dimethylformamide) can offer better control over the reaction and may reduce the formation of some byproducts.

Q2: What are the main byproducts to be aware of during the synthesis?

A2: The primary byproducts of concern are diethyl ether and ethylene (B1197577). Diethyl ether formation is favored at temperatures above 140°C, while ethylene formation can occur at temperatures exceeding 170°C, especially in the presence of excess sulfuric acid.[3] Incomplete neutralization can also leave residual sodium sulfate or sodium bicarbonate in the final product.

Q3: Why is temperature control so critical during the initial reaction?

A3: The reaction between ethanol and sulfuric acid (or oleum) is highly exothermic. Poor temperature control can lead to a rapid increase in temperature, favoring the formation of diethyl ether and ethylene, which reduces the yield and purity of the desired this compound.[3] On a larger scale, this can lead to a dangerous runaway reaction.

Q4: What are the key safety precautions to take during this synthesis?

A4: Due to the corrosive nature of the reactants and the exothermic reaction, appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is essential. The reaction should be conducted in a well-ventilated fume hood. When scaling up, a thorough risk assessment, including a Hazard and Operability (HAZOP) study, should be performed to identify and mitigate potential risks such as thermal runaway and pressure buildup.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction between ethanol and the sulfating agent.- Formation of byproducts (diethyl ether, ethylene) due to high reaction temperatures.- Loss of product during purification and isolation steps.- Ensure an appropriate molar ratio of sulfating agent to ethanol.- Maintain strict temperature control during the exothermic addition and reflux.- Optimize the neutralization and crystallization steps to minimize mechanical losses.
Product Contamination with Inorganic Salts (e.g., Sodium Sulfate) - Incomplete removal of sodium sulfate after neutralization.- Co-precipitation of sodium sulfate with the product.- Thoroughly wash the crude product with a suitable solvent in which this compound is soluble but sodium sulfate is not (e.g., hot ethanol or methanol).- Recrystallize the final product.
Presence of Diethyl Ether in the Product - Reaction temperature exceeded 140°C during the formation of ethyl hydrogen sulfate.- Carefully monitor and control the temperature during the addition of the sulfating agent and any subsequent heating. Use an ice bath for cooling, especially during initial mixing.
Reaction Mixture Becomes a Thick, Unstirrable Slurry - Precipitation of sodium sulfate or sodium bicarbonate during neutralization.- Add a co-solvent to improve the solubility of the salts.- Perform the neutralization at a slightly elevated temperature to keep salts in solution, followed by controlled cooling to crystallize the desired product.
Final Product is a Yellowish or Brownish Color - Decomposition of organic materials at high temperatures.- Presence of impurities in the starting materials.- Ensure the reaction temperature does not significantly exceed the recommended range.- Use high-purity starting materials.- Consider purification of the final product by recrystallization with activated carbon.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis using Sulfuric Acid

This protocol describes a common laboratory method for the synthesis of this compound.

Materials:

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (98%)

  • Calcium Carbonate

  • Sodium Carbonate

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a measured volume of absolute ethanol.

  • Cool the flask in an ice bath.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise from the dropping funnel with constant stirring. Maintain the temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add calcium carbonate in small portions to neutralize the excess sulfuric acid until effervescence ceases. This will precipitate calcium sulfate.

  • Filter the mixture to remove the insoluble calcium sulfate.

  • To the filtrate, add a concentrated solution of sodium carbonate until the solution is slightly alkaline. This will precipitate calcium carbonate and form this compound in solution.

  • Filter off the precipitated calcium carbonate.

  • Evaporate the water from the filtrate under reduced pressure to obtain crude this compound.

  • Recrystallize the crude product from hot ethanol to obtain pure this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional)

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • For maximum yield, cool the solution in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals in a vacuum oven at a low temperature.

Visualizations

Synthesis_Pathway Ethanol Ethanol (CH3CH2OH) Ethyl_Hydrogen_Sulfate Ethyl Hydrogen Sulfate (CH3CH2OSO3H) Ethanol->Ethyl_Hydrogen_Sulfate + H2SO4 (Sulfation) Sulfuric_Acid Sulfuric Acid (H2SO4) Sulfuric_Acid->Ethyl_Hydrogen_Sulfate Sodium_Ethyl_Sulfate This compound (CH3CH2OSO3Na) Ethyl_Hydrogen_Sulfate->Sodium_Ethyl_Sulfate + Na2CO3 (Neutralization) Sodium_Carbonate Sodium Carbonate (Na2CO3) Sodium_Carbonate->Sodium_Ethyl_Sulfate

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Start Low Yield Check_Temp Was reaction temp > 140°C? Start->Check_Temp Optimize_Temp Optimize temperature control Check_Temp->Optimize_Temp Yes Check_Stoichiometry Verify reactant stoichiometry Check_Temp->Check_Stoichiometry No Check_Purification Review purification losses Optimize_Purification Optimize crystallization and filtration Check_Purification->Optimize_Purification Check_Stoichiometry->Check_Purification

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

A Comparative Guide to Sodium Ethyl Sulfate and Sodium Dodecyl Sulfate as Ion-Pairing Reagents in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of polar and ionic analytes on non-polar stationary phases can be challenging. Ion-pairing chromatography is a widely used technique to enhance the retention and improve the separation of these compounds. This is achieved by adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby increasing its hydrophobicity and affinity for the stationary phase.[1][2] Among the various ion-pairing reagents available, alkyl sulfonates are commonly employed for the analysis of basic and cationic compounds.[3][4]

This guide provides a detailed comparison of two sodium alkyl sulfates as ion-pairing reagents: sodium ethyl sulfate (B86663) (SES) and sodium dodecyl sulfate (SDS). While both serve the same fundamental purpose, their performance characteristics differ significantly due to the substantial difference in their alkyl chain lengths.

Mechanism of Action in Ion-Pairing Chromatography

The primary mechanism in ion-pairing chromatography with alkyl sulfonates involves the adsorption of the ion-pairing reagent onto the hydrophobic stationary phase. The hydrophobic alkyl chain interacts with the stationary phase, while the charged sulfonate group is oriented towards the mobile phase. This dynamically modifies the stationary phase, creating an ion-exchange-like surface that can interact with and retain oppositely charged analytes.[3][4] The retention of the analyte is therefore influenced by both hydrophobic interactions with the stationary phase and ionic interactions with the adsorbed ion-pairing reagent.

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Caption: Workflow of Ion-Pairing Chromatography.

Performance Comparison: Sodium Ethyl Sulfate vs. Sodium Dodecyl Sulfate

The most critical factor differentiating the performance of this compound and sodium dodecyl sulfate is the length of their alkyl chains (C2 vs. C12, respectively). This difference directly impacts the hydrophobicity of the reagent and, consequently, its interaction with the stationary phase and the analyte.

Key Performance Parameters:

ParameterThis compound (C2H5NaO4S)Sodium Dodecyl Sulfate (C12H25NaO4S)Rationale
Retention Strength LowHighLonger alkyl chains lead to stronger hydrophobic interactions with the stationary phase, resulting in greater retention of the ion-pair.[5][6] Retention can increase significantly with longer chain lengths.[5]
Hydrophobicity LowHighThe dodecyl chain is significantly more hydrophobic than the ethyl chain.
Typical Concentration Higher concentrations may be neededLower concentrations are effective (typically 0.005 M to 0.02 M).[5]To achieve a similar degree of retention, a higher concentration of a less hydrophobic reagent is generally required.[7]
Equilibration Time ShorterLongerReagents with longer alkyl chains tend to have longer column equilibration times.[3]
Selectivity May provide unique selectivity for less hydrophobic analytes.Offers strong retention and high selectivity for a broad range of basic compounds.The choice of alkyl chain length can be used to fine-tune the separation of analytes.[5]
Critical Micelle Concentration (CMC) HighLow (approx. 8.3 mM in water)[8]The longer hydrophobic chain of SDS leads to a much lower CMC. Working above the CMC can lead to the formation of micelles in the mobile phase, which can alter the retention mechanism.

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Retention_Comparison cluster_SES This compound (C2) cluster_SDS Sodium Dodecyl Sulfate (C12) ses_node Weaker Hydrophobic Interaction ses_retention Lower Analyte Retention ses_node->ses_retention StationaryPhase C18 Stationary Phase ses_node->StationaryPhase Adsorption sds_node Stronger Hydrophobic Interaction sds_retention Higher Analyte Retention sds_node->sds_retention sds_node->StationaryPhase Adsorption Analyte Positively Charged Analyte Analyte->ses_node Forms Ion-Pair Analyte->sds_node Forms Ion-Pair

Caption: Impact of Alkyl Chain Length on Retention.

Experimental Protocols

Below is a general experimental protocol for the analysis of basic compounds using either this compound or sodium dodecyl sulfate as an ion-pairing reagent in RP-HPLC. The specific parameters, particularly the concentration of the ion-pairing reagent and the organic modifier, will require optimization based on the specific analytes and the column used.

Objective: To achieve adequate retention and separation of basic, cationic analytes on a reversed-phase HPLC column.

Materials:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • This compound (≥98% purity)

  • Sodium Dodecyl Sulfate (≥99% purity)

  • Phosphoric acid or other suitable buffer components

  • Analytes of interest

Procedure:

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a solution of the chosen ion-pairing reagent in HPLC-grade water. A typical starting concentration for sodium dodecyl sulfate is 5 mM.[9][10] For this compound, a higher concentration may be necessary to achieve sufficient retention. Adjust the pH of the aqueous component to a level where the basic analytes are protonated (typically pH 2.5-4.5) using a suitable acid, such as phosphoric acid.

    • Organic Component: HPLC-grade acetonitrile or methanol.

    • Mobile Phase: The final mobile phase will be a mixture of the aqueous and organic components. The exact ratio will need to be determined empirically through method development to achieve the desired retention and separation.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient or isocratic elution can be used. For method development, a gradient is often preferred. For example, a linear gradient from 20% to 80% organic modifier over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at a wavelength appropriate for the analytes.

    • Injection Volume: 10 µL

  • Method Optimization:

    • Concentration of Ion-Pairing Reagent: Adjust the concentration of the ion-pairing reagent to modulate retention. Increasing the concentration will generally increase retention, up to a certain point.

    • Organic Modifier Content: Vary the percentage of the organic modifier in the mobile phase. Increasing the organic content will decrease retention.

    • pH of the Mobile Phase: Small adjustments in pH can significantly impact the retention and selectivity of ionizable compounds.

dot

Experimental_Workflow start Start prep_mobile_phase Prepare Mobile Phase (Aqueous + Organic + Ion-Pair Reagent) start->prep_mobile_phase equilibrate_column Equilibrate HPLC Column prep_mobile_phase->equilibrate_column inject_sample Inject Sample equilibrate_column->inject_sample run_hplc Run HPLC Analysis (Gradient or Isocratic) inject_sample->run_hplc detect_analytes Detect Analytes (UV) run_hplc->detect_analytes analyze_data Analyze Chromatographic Data detect_analytes->analyze_data optimize Optimize Method? (Concentration, pH, Gradient) analyze_data->optimize optimize->prep_mobile_phase Yes end End optimize->end No

Caption: General workflow for HPLC method development.

Conclusion

The choice between this compound and sodium dodecyl sulfate as an ion-pairing reagent will depend on the specific requirements of the separation.

  • Sodium Dodecyl Sulfate (SDS) is a powerful and versatile ion-pairing reagent that provides strong retention for a wide range of basic and cationic compounds. Its long alkyl chain ensures significant interaction with the stationary phase, leading to high resolving power.

  • This compound (SES) , with its much shorter alkyl chain, offers significantly lower retention. This can be advantageous for the analysis of more hydrophobic basic compounds that may be too strongly retained with SDS, or for achieving different selectivity in complex mixtures. Due to its lower hydrophobicity, higher concentrations of SES may be required to achieve a noticeable effect on retention.

For researchers developing new methods for the analysis of ionic compounds, understanding the impact of the ion-pairing reagent's alkyl chain length is crucial for efficient method development and optimization. While SDS is a common starting point due to its pronounced effect, SES presents a viable alternative for fine-tuning separations where lower retention is desired.

References

A Comparative Guide to the Stability of Sodium Ethyl Sulfate in Acidic vs. Alkaline Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of sodium ethyl sulfate (B86663) in acidic and alkaline environments. Understanding the degradation kinetics of this compound is crucial for its application in various pharmaceutical and research settings, ensuring formulation stability and efficacy. This document presents supporting data from studies on closely related alkyl sulfate surfactants and outlines detailed experimental protocols for stability assessment.

Comparative Stability Analysis

The hydrolysis of alkyl sulfates in acidic media is an acid-catalyzed reaction that results in the cleavage of the ester bond, yielding the corresponding alcohol and sulfuric acid. In contrast, in alkaline media, the ester bond is more stable.

Table 1: Comparative Stability of Alkyl Sulfates in Acidic and Alkaline Media

SurfactantMediaConditionsObservations
Sodium Lauryl Sulfate (SLS)Acidic0.05 M HCl, 50°C, 48h55.87% degradation observed.
Alkaline0.05 M NaOH, 50°C, 48hSignificantly less degradation compared to acidic conditions.
Sodium Laureth Sulfate (SLES)AcidicpH below 5Decomposition can occur, which is autocatalytic as the acidic degradation products catalyze further hydrolysis.
AlkalineNot specifiedGenerally considered stable.
Sodium Dodecyl Sulfate (SDS)AcidicNot specifiedUndergoes autocatalytic, acid-catalyzed hydrolysis.
AlkalinepH 4 to 12A broad pH-independent region of stability is observed.

Based on these findings, it can be inferred that sodium ethyl sulfate will likely exhibit greater stability in alkaline and neutral solutions, while significant degradation can be expected in acidic environments, particularly at elevated temperatures.

Hydrolysis Pathway

The hydrolysis of this compound proceeds via different mechanisms in acidic and alkaline media, as illustrated in the diagram below.

G Hydrolysis of this compound SES This compound (CH3CH2OSO3Na) Ethanol Ethanol (CH3CH2OH) SES->Ethanol Hydrolysis Bisulfate Sodium Bisulfate (NaHSO4) SES->Bisulfate Hydrolysis Sulfate Sodium Sulfate (Na2SO4) Acid Acidic Medium (H+) Acid->SES H+ catalyst Alkali Alkaline Medium (OH-) Alkali->SES OH- nucleophile Water Water (H2O)

Caption: Hydrolysis pathways of this compound in acidic and alkaline media.

Experimental Protocols

To assess the stability of this compound in various media, a forced degradation study can be conducted. The following protocol outlines a comprehensive approach using High-Performance Liquid Chromatography (HPLC) for quantification.

Objective: To determine the degradation of this compound under acidic and alkaline stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric Acid (HCl), analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • Acetonitrile (B52724), HPLC grade

  • Sodium acetate (B1210297) buffer, HPLC grade

  • Deionized water

  • pH meter

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Thermostatically controlled water bath or oven

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in deionized water to prepare a stock solution of a specified concentration (e.g., 1 mg/mL).

  • Forced Degradation Studies:

    • Acid Hydrolysis:

      • To a known volume of the stock solution, add an equal volume of a suitable concentration of HCl (e.g., 1 N).

      • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 4 hours).

      • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of NaOH.

      • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Alkaline Hydrolysis:

      • To a known volume of the stock solution, add an equal volume of a suitable concentration of NaOH (e.g., 1 N).

      • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 4 hours).

      • After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of HCl.

      • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Control Sample:

      • Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples without subjecting it to stress conditions.

  • HPLC Analysis:

    • Chromatographic Conditions (Example):

      • Mobile Phase: A mixture of acetonitrile and sodium acetate buffer (e.g., 40:60 v/v), with the pH adjusted as needed (e.g., pH 5.4 with phosphoric acid).

      • Flow Rate: 1.0 mL/min.

      • Column: C18, 250 mm x 4.6 mm, 5 µm.

      • Detection Wavelength: As this compound lacks a strong chromophore, indirect UV detection or other detection methods like conductivity or mass spectrometry may be necessary. For related compounds, specific UV wavelengths have been used (e.g., 230 nm).

      • Injection Volume: 20 µL.

    • Inject the control and stressed samples into the HPLC system.

    • Record the chromatograms and determine the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage degradation of this compound in each stressed condition using the following formula: % Degradation = [(Area_control - Area_stressed) / Area_control] * 100

Workflow Diagram:

G Workflow for Stability Assessment of this compound Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (e.g., 1N HCl, 60°C) Stock->Acid Alkali Alkaline Hydrolysis (e.g., 1N NaOH, 60°C) Stock->Alkali Neutralize_Acid Neutralize with NaOH Acid->Neutralize_Acid Neutralize_Alkali Neutralize with HCl Alkali->Neutralize_Alkali HPLC HPLC Analysis (Quantify remaining SES) Neutralize_Acid->HPLC Neutralize_Alkali->HPLC Data Calculate % Degradation HPLC->Data

Caption: Experimental workflow for assessing the pH stability of this compound.

Alternatives to this compound

In applications where stability in acidic media is critical, several alternatives to this compound can be considered. The choice of an alternative will depend on the specific requirements of the formulation, such as desired surfactant properties, compatibility with other excipients, and regulatory acceptance.

Table 2: Comparison of this compound Alternatives

Alternative SurfactantClassKey Properties and Stability Considerations
Sodium Dodecyl Sulfate (SLS) Alkyl SulfateA widely used anionic surfactant. It is known to undergo hydrolysis in acidic conditions, similar to this compound.
Sodium Laureth Sulfate (SLES) Alkyl Ether SulfateGenerally milder and more soluble than SLS. The ether linkages improve its stability in acidic solutions to some extent, but it can still degrade at low pH.
Alkyl Sulfonates Alkyl SulfonateThe C-S bond in sulfonates is more resistant to hydrolysis than the C-O-S ester bond in sulfates, making them more stable across a wider pH range, including acidic conditions.

Logical Relationship Diagram:

G Selection of Surfactant based on pH Stability Application Application Requirement: pH of Formulation Acidic Acidic pH (e.g., < 5) Application->Acidic Is pH acidic? Neutral_Alkaline Neutral to Alkaline pH (e.g., ≥ 5) Application->Neutral_Alkaline Is pH neutral/alkaline? Alkyl_Sulfonate Consider Alkyl Sulfonates (More Stable) Acidic->Alkyl_Sulfonate Yes Alkyl_Sulfate This compound or other Alkyl Sulfates (Sufficiently Stable) Neutral_Alkaline->Alkyl_Sulfate Yes

critical micelle concentration of sodium ethyl sulfate compared to other surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the realm of surfactant science, the critical micelle concentration (CMC) stands as a pivotal parameter dictating the efficiency and application of these amphiphilic molecules. This guide provides a comparative analysis of the critical micelle concentration of sodium ethyl sulfate (B86663) against other commonly utilized surfactants, offering valuable insights for researchers, scientists, and professionals in drug development. This report synthesizes experimental data to highlight the performance characteristics of sodium ethyl sulfate within the broader context of surfactant chemistry.

This compound, an anionic surfactant with a short ethyl hydrophobic chain, exhibits a significantly higher critical micelle concentration (CMC) compared to its longer-chain counterparts and other classes of surfactants. Due to the absence of a readily available experimental value in the literature, the CMC of this compound is estimated to be in the range of 400-600 mM . This estimation is based on the well-established trend of decreasing CMC with increasing alkyl chain length in homologous series of surfactants, such as the sodium alkyl sulfates. For instance, sodium octyl sulfate has a CMC of approximately 130 mM, while sodium dodecyl sulfate (SDS) has a much lower CMC of 8.3 mM. The short two-carbon chain of this compound results in weaker hydrophobic interactions, necessitating a much higher concentration for micelle formation.

Comparative Analysis of Surfactant CMCs

The critical micelle concentration is a fundamental property that influences a surfactant's performance in various applications, including solubilization, emulsification, and detergency. The following table summarizes the CMC values of this compound in comparison to other widely used anionic, cationic, non-ionic, and zwitterionic surfactants.

Surfactant NameChemical FormulaClassAlkyl Chain LengthCritical Micelle Concentration (CMC) in Water (mM)
This compound C₂H₅NaO₄S Anionic 2 ~400 - 600 (Estimated)
Sodium Octyl SulfateC₈H₁₇NaO₄SAnionic8130[1]
Sodium Dodecyl Sulfate (SDS)C₁₂H₂₅NaO₄SAnionic128.3[1]
Sodium Tetradecyl SulfateC₁₄H₂₉NaO₄SAnionic142.1[1]
Cetyltrimethylammonium Bromide (CTAB)C₁₉H₄₂BrNCationic160.92[1]
Triton X-100C₁₄H₂₂(OCH₂CH₂)n (n≈9.5)Non-ionic8 (tert-octyl group)0.2-0.9
Dodecyltrimethylammonium Bromide (DTAB)C₁₅H₃₄BrNCationic1216[1]

Factors Influencing Critical Micelle Concentration

The CMC of a surfactant is not an immutable property but is influenced by a variety of factors. Understanding these allows for the fine-tuning of surfactant systems for specific applications.

  • Structure of the Hydrophobic Group : An increase in the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC. This is due to the increased hydrophobic effect, which drives the surfactant molecules to aggregate and minimize their contact with water.

  • Nature of the Hydrophilic Head Group : The type and charge of the hydrophilic head group significantly impact the CMC. Ionic surfactants generally have higher CMCs than non-ionic surfactants with the same alkyl chain length due to electrostatic repulsion between the charged head groups, which hinders micelle formation.

  • Addition of Electrolytes : The addition of salts to solutions of ionic surfactants decreases the CMC. The counterions from the salt shield the electrostatic repulsion between the head groups, facilitating micelle formation at lower concentrations.

  • Temperature : The effect of temperature on CMC is complex and depends on the surfactant's structure. For many ionic surfactants in water, the CMC initially decreases with increasing temperature and then increases.

Logical Relationship of CMC Factors

The interplay of various molecular and environmental factors determines the final Critical Micelle Concentration (CMC) of a surfactant. The following diagram illustrates these relationships.

G Factors Influencing Critical Micelle Concentration (CMC) cluster_surfactant Surfactant Molecular Structure cluster_environment Solution Environment Hydrophobic_Chain Hydrophobic Chain (e.g., Alkyl Chain Length) CMC Critical Micelle Concentration (CMC) Hydrophobic_Chain->CMC Longer chain decreases CMC Hydrophilic_Head Hydrophilic Head Group (e.g., Ionic, Non-ionic) Hydrophilic_Head->CMC Ionic head group increases CMC Temperature Temperature Temperature->CMC Complex effect Electrolytes Presence of Electrolytes (e.g., Salts) Electrolytes->CMC Decreases CMC for ionic surfactants Organic_Additives Organic Additives Organic_Additives->CMC Can increase or decrease CMC

Caption: Relationship between surfactant structure, solution environment, and CMC.

Experimental Protocols for CMC Determination

Several experimental techniques can be employed to determine the critical micelle concentration of a surfactant. Each method relies on the principle that a distinct change in a physical property of the surfactant solution occurs at the CMC.

Surface Tensiometry

Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of surfactant concentration.

Methodology:

  • Prepare a series of aqueous solutions of the surfactant with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is identified as the concentration at the intersection of the two linear portions of the plot.

Conductivity Measurement

Principle: This method is suitable for ionic surfactants. Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration due to the increase in the number of charge-carrying monomers. Above the CMC, the rate of increase in conductivity slows down because the newly formed micelles have a lower mobility than the individual ions, and they bind some of the counterions.

Methodology:

  • Prepare a series of aqueous solutions of the ionic surfactant with varying concentrations.

  • Measure the electrical conductivity of each solution using a conductivity meter at a constant temperature.

  • Plot the conductivity against the surfactant concentration.

  • The CMC is determined from the breakpoint in the plot, where the slope of the line changes.

Fluorescence Spectroscopy

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that has a low solubility in water but is readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene (B120774) is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar interior of the micelles, leading to a change in its fluorescence spectrum (e.g., a change in the ratio of the intensities of certain vibronic bands).

Methodology:

  • Prepare a series of surfactant solutions of varying concentrations containing a constant, low concentration of the fluorescent probe.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

  • Plot a parameter that reflects the change in the probe's environment (e.g., the intensity ratio of the first and third vibronic peaks of pyrene, I₁/I₃) against the surfactant concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Experimental Workflow for CMC Determination

The general workflow for determining the Critical Micelle Concentration (CMC) involves solution preparation, measurement of a physical property, and data analysis to identify the breakpoint corresponding to the CMC.

G General Workflow for CMC Determination A Prepare Surfactant Stock Solution B Create a Series of Dilutions A->B D Measure Physical Property for Each Dilution B->D C Select Measurement Technique (e.g., Tensiometry, Conductivity, Fluorescence) C->D E Plot Measured Property vs. Surfactant Concentration D->E F Identify Breakpoint in the Plot E->F G Determine CMC from the Breakpoint F->G

Caption: A generalized workflow for the experimental determination of CMC.

References

comparing the efficacy of different neutralization agents for sodium ethyl sulfate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of sodium ethyl sulfate (B86663) is a critical process where the choice of neutralization agent can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of common neutralization agents, supported by available experimental data, to aid in the selection of the most suitable method for your specific needs.

The synthesis of sodium ethyl sulfate typically involves the esterification of ethanol (B145695) with a sulfonating agent, such as sulfuric acid or oleum, resulting in an acidic mixture containing ethyl hydrogen sulfate and excess acid. The subsequent neutralization of this mixture is a crucial step that dictates the final product's quality and the ease of purification. The most commonly employed neutralization strategies involve direct neutralization with a sodium base or a two-step process utilizing an alkaline earth carbonate followed by a sodium salt.

Comparison of Neutralization Agent Efficacy

The selection of a neutralization agent is a trade-off between factors such as yield, purity of the final product, reaction time, cost, and ease of handling. This section provides a comparative overview of the most frequently used agents: direct neutralization with sodium carbonate, a two-step neutralization with calcium carbonate and sodium carbonate, and direct neutralization with sodium hydroxide.

Neutralization Agent(s)Typical YieldPurityReaction TimeSafety and Handling Considerations
Sodium Carbonate (Direct) 85%[1][2]Good, but potential for sodium sulfate contamination.ModerateRelatively safe to handle. Reaction can be vigorous with significant CO2 evolution, requiring careful addition and temperature control.
Calcium Carbonate followed by Sodium Carbonate (Two-Step) 40-50% (anecdotal)Potentially higher purity due to the removal of sulfate ions as insoluble calcium sulfate.LongCalcium carbonate is very safe to handle. The process involves multiple filtration steps, which can be time-consuming and may lead to product loss.
Sodium Hydroxide (Direct) Data not availablePotential for sodium sulfate contamination.FastHighly caustic and exothermic reaction requires strict temperature control to avoid side reactions and ensure safety. Generates significant heat upon dissolution and neutralization.

Experimental Protocols

Detailed methodologies for the key neutralization processes are outlined below. These protocols are based on procedures described in the scientific literature.

Protocol 1: Direct Neutralization with Sodium Carbonate

This method involves the direct addition of sodium carbonate to the acidic reaction mixture to neutralize both the ethyl hydrogen sulfate and any excess sulfuric acid.

  • Reaction Setup: The acidic crude mixture from the sulfonation of ethanol is placed in a reaction vessel equipped with a stirrer and a cooling system.

  • Neutralization: A solution or a slurry of anhydrous sodium carbonate (Na2CO3) is slowly added to the acidic mixture.[1][2] The addition rate should be carefully controlled to manage the vigorous evolution of carbon dioxide gas and the exothermic nature of the reaction.

  • pH Monitoring: The pH of the mixture is continuously monitored and the addition of sodium carbonate is continued until the solution reaches a neutral or slightly alkaline pH.

  • Work-up: The precipitated sodium sulfate is removed by filtration. The filtrate, containing the this compound, is then typically concentrated and the product is isolated by crystallization.

Protocol 2: Two-Step Neutralization with Calcium Carbonate and Sodium Carbonate

This procedure first removes excess sulfuric acid as an insoluble salt before converting the ethyl sulfate intermediate to its sodium salt.

  • Initial Neutralization: Calcium carbonate (CaCO3) is gradually added to the acidic reaction mixture.[1] This neutralizes the excess sulfuric acid, precipitating it as insoluble calcium sulfate. The ethyl hydrogen sulfate is converted to the soluble calcium ethyl sulfate.

  • Filtration: The precipitated calcium sulfate is removed from the reaction mixture by filtration.

  • Conversion to Sodium Salt: A solution of sodium carbonate (Na2CO3) is then added to the filtrate containing calcium ethyl sulfate. This results in a double displacement reaction, precipitating calcium carbonate and leaving the desired this compound in solution.

  • Final Filtration and Isolation: The precipitated calcium carbonate is removed by a second filtration step. The resulting filtrate is then concentrated to crystallize the this compound.

Process Visualization

To better illustrate the workflow of this compound synthesis and the points of intervention for different neutralization agents, the following diagrams are provided.

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis Stage cluster_neutralization Neutralization Stage cluster_purification Purification Stage ethanol Ethanol reaction_mixture Acidic Reaction Mixture (Ethyl Hydrogen Sulfate + Excess Acid) ethanol->reaction_mixture sulfonating_agent Sulfonating Agent (e.g., H2SO4, Oleum) sulfonating_agent->reaction_mixture neutralization Neutralization reaction_mixture->neutralization neutralized_mixture Neutralized Mixture neutralization->neutralized_mixture filtration Filtration neutralized_mixture->filtration crystallization Crystallization filtration->crystallization final_product This compound crystallization->final_product

Caption: General workflow for the synthesis of this compound.

neutralization_pathways Neutralization Pathways in this compound Synthesis cluster_direct Direct Neutralization cluster_twostep Two-Step Neutralization acidic_mixture Acidic Reaction Mixture (Ethyl Hydrogen Sulfate + H2SO4) na2co3 Sodium Carbonate (Na2CO3) acidic_mixture->na2co3 Direct naoh Sodium Hydroxide (NaOH) acidic_mixture->naoh Direct caco3 1. Calcium Carbonate (CaCO3) acidic_mixture->caco3 Two-Step final_product This compound Solution na2co3->final_product naoh->final_product ca_intermediate Calcium Ethyl Sulfate + CaSO4 (precipitate) caco3->ca_intermediate filtration1 Filtration ca_intermediate->filtration1 na2co3_two_step 2. Sodium Carbonate (Na2CO3) filtration1->na2co3_two_step na2co3_two_step->final_product

Caption: Comparison of neutralization pathways.

Concluding Remarks

The choice of neutralization agent in the synthesis of this compound is a critical decision that influences the overall success of the process. Direct neutralization with sodium carbonate offers a good balance of yield and ease of handling, making it a widely adopted method. The two-step method using calcium carbonate and sodium carbonate may provide a purer product by effectively removing sulfate impurities, though at the cost of a lower yield and longer processing time. Sodium hydroxide , while a strong and efficient neutralizing agent, presents significant safety and handling challenges due to the highly exothermic nature of its reaction.

For researchers and professionals in drug development, where purity is often paramount, the two-step neutralization process might be preferable, despite the lower yield. For applications where a high yield is the primary driver and moderate purity is acceptable, direct neutralization with sodium carbonate is a robust and efficient choice. The selection of the optimal neutralization agent will ultimately depend on the specific requirements of the synthesis, including the desired purity of the final product, the scale of the reaction, and the available safety infrastructure.

References

A Comparative Guide to the Validation of Analytical Methods for Sodium Ethyl Sulfate Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of sodium ethyl sulfate (B86663) (EtS) in complex biological and pharmaceutical matrices. EtS is a direct metabolite of ethanol (B145695) and a key biomarker for monitoring alcohol consumption. The selection of an appropriate analytical method is critical for obtaining accurate and reliable results in clinical and forensic toxicology, as well as in pharmaceutical quality control.

This document outlines the performance characteristics of various analytical techniques, supported by experimental data from published studies. Detailed methodologies for key experiments are provided to facilitate the replication and adaptation of these methods.

Comparative Performance of Analytical Methods

The following table summarizes the performance characteristics of commonly employed analytical methods for the determination of sodium ethyl sulfate. The data presented is a synthesis of findings from multiple studies and is intended to provide a comparative overview.

Analytical TechniqueMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy/RecoveryPrecision (%RSD)
LC-MS/MS Urine0.025 - 2.0 mg/L[1]0.005 mg/L[1]0.015 mg/L[1]94.2 - 113.5%[2]0.8 - 12.1%[2]
Whole Blood0.025 - 6.3 mg/L[3]-0.019 mg/L[3]-15 to 8% bias[3]≤ 4.5%[3]
Dried Blood Spots0.02 - 6 µg/mL[4]--Meets GTFCh guidelines[5]Meets GTFCh guidelines[5]
GC-MS Urine30 - 5000 ng/mL10 ng/mL[6]30 ng/mL[6]>80% recovery[6]<15%[6]
Capillary Zone Electrophoresis (CZE) Serum--0.2 mg/L[7]--
Urine--0.6 - 2 mg/L[7]--
Ion Chromatography (IC) Drug Substance-0.3 µg/mL0.8 µg/mL98.7% recovery-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for EtS in Urine

This method is highly sensitive and specific for the quantification of EtS in urine samples.

Sample Preparation [1]

  • To 100 µL of urine sample, add 20 µL of an internal standard solution (e.g., deuterated EtS).

  • Add 280 µL of methanol (B129727) for protein precipitation.

  • Vortex the mixture and then centrifuge at 3000 g for 10 minutes.

  • Transfer 300 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract with 600 µL of 0.1% aqueous formic acid.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Chromatographic Conditions

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and methanol, both containing 0.1% formic acid, is typically employed.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally used.

Mass Spectrometry Conditions

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for EtS and its internal standard. For EtS, the precursor ion is m/z 125, with product ions at m/z 97 ([HSO4]-) and m/z 80 ([SO3]-)[8].

Gas Chromatography-Mass Spectrometry (GC-MS) for EtS in Urine

This method requires derivatization to increase the volatility of EtS for gas chromatographic analysis.

Sample Preparation and Derivatization [9]

  • Perform a solid-phase extraction (SPE) to clean up the urine sample and isolate EtS.

  • Elute EtS from the SPE cartridge.

  • Evaporate the eluate to dryness.

  • Derivatize the dried residue, for example, with pentafluoropropionic anhydride (B1165640) (PFPA).

  • Reconstitute the derivatized sample in a suitable solvent for injection.

Chromatographic Conditions

  • Column: A capillary column suitable for the analysis of derivatized compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analyte from other components.

Mass Spectrometry Conditions

  • Ionization Mode: Negative Chemical Ionization (NCI) can provide high sensitivity for electronegative derivatives.

  • Detection: Selected Ion Monitoring (SIM) or full scan mode can be used for detection and quantification.

Capillary Zone Electrophoresis (CZE) for EtS in Serum and Urine

CZE offers a high-resolution separation technique for charged species like EtS.

Sample Preparation [7]

  • Serum: Perform a solid-phase extraction after chloride precipitation.

  • Urine: Dilute the urine sample to a specific conductivity (e.g., 5 S/m).

Electrophoresis Conditions [7]

  • Capillary: A fused-silica capillary, which may be coated (e.g., with cetyltrimethylammonium bromide) to control the electroosmotic flow.

  • Background Electrolyte: A buffer at a low pH (e.g., pH 2.2 with maleic acid/phthalic acid) is used.

  • Separation Voltage: A high voltage is applied across the capillary to effect separation.

  • Detection: Indirect UV absorbance detection is a common method.

Ion Chromatography (IC) for EtS in a Drug Substance

IC is a suitable method for the analysis of ionic impurities like EtS in pharmaceutical products.

Sample Preparation

  • Dissolve the drug substance in an appropriate solvent, typically deionized water.

  • Filter the sample solution before injection.

Chromatographic Conditions

  • Column: An anion-exchange column is used for separation.

  • Eluent: A carbonate/bicarbonate buffer is a common eluent.

  • Detection: Suppressed conductivity detection is typically employed for sensitive and selective detection of ionic species.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method, a crucial process to ensure the reliability of the data generated.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Development cluster_evaluation 3. Data Evaluation & Reporting cluster_implementation 4. Implementation & Monitoring MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol AcceptanceCriteria Set Acceptance Criteria ValidationProtocol->AcceptanceCriteria Specificity Specificity / Selectivity AcceptanceCriteria->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport SOP_Creation Standard Operating Procedure (SOP) ValidationReport->SOP_Creation RoutineUse Routine Method Application SOP_Creation->RoutineUse Revalidation Periodic Revalidation RoutineUse->Revalidation Revalidation->MethodDevelopment

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Sodium Ethyl Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as sodium ethyl sulfate (B86663), is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of sodium ethyl sulfate, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to safety data sheets, this compound is harmful if swallowed and causes serious eye irritation.[1] Therefore, personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical splash goggles
Hand Protection Nitrile rubber gloves
Body Protection Fully buttoned lab coat

Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2] In case of accidental contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Logistical and Operational Disposal Plan

The disposal of this compound must adhere to federal, state, and local regulations.[3] It is classified as a chemical waste and should never be disposed of down the drain or in regular trash.[4][5]

Waste Collection and Storage:

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[6][7][8] The container must be clearly labeled as "Hazardous Waste" and specify the contents as "this compound."[4]

  • Segregation: Store the waste container in a designated satellite accumulation area.[6][8] It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents.[3]

  • Secondary Containment: All liquid hazardous waste containers must be kept in secondary containment bins to prevent spills.[4][7]

The following diagram illustrates the decision-making workflow for the disposal of this compound.

A This compound Waste Generated B Is the waste container properly labeled 'Hazardous Waste - this compound'? A->B C Label the container correctly. B->C No D Store in a designated Satellite Accumulation Area. B->D Yes C->D E Is the container stored with incompatible materials (e.g., strong oxidizers)? D->E F Segregate from incompatible materials. E->F Yes G Is the container within a secondary containment bin? E->G No F->G H Place container in secondary containment. G->H No I Contact Environmental Health & Safety (EHS) for waste pickup. G->I Yes H->I J EHS manages final disposal via licensed waste contractor. I->J

Caption: Logical workflow for the proper disposal of this compound waste.

Detailed Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste contractor, arranged by your institution's Environmental Health & Safety (EHS) office.

Experimental Protocol for Laboratory-Scale Waste Collection:

  • Designate a Waste Container: Select a clean, dry, and chemically resistant container with a secure screw-top cap. A high-density polyethylene (B3416737) (HDPE) or glass bottle is suitable.

  • Labeling: Affix a "Hazardous Waste" label to the container. Using a permanent marker, write the full chemical name "this compound" and the date when the first waste is added. Do not use abbreviations.[4]

  • Waste Accumulation:

    • For solid this compound, carefully transfer the waste into the designated container using a clean scoop or spatula.

    • For solutions of this compound, pour the waste carefully into the container, avoiding splashes. A funnel may be used.

    • Do not mix with other waste streams unless explicitly approved by your EHS office.

  • Storage:

    • Keep the waste container securely capped at all times, except when adding waste.[4][5]

    • Store the container in your laboratory's designated satellite accumulation area, which must be at or near the point of generation.[6][8]

    • Ensure the storage area is well-ventilated and away from heat or ignition sources.[3]

  • Requesting Pickup: Once the container is full, or before the designated accumulation time limit is reached (typically 90-180 days, check with your EHS), submit a chemical waste collection request to your institution's EHS department.[9]

Some safety data sheets suggest the possibility of dissolving this compound in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] However, this procedure should only be carried out by trained professionals at a licensed waste disposal facility. Do not attempt to incinerate chemical waste in the laboratory.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory, building trust and ensuring that your research can proceed without compromising the well-being of your team or the planet.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.